nitro-Grela
Description
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Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSRSPQJIAORC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl2N3O3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Nitric Oxide in the Mechanism of Action of Ghrelin: A Technical Guide
Disclaimer: A specific molecule termed "nitro-Grela" with a direct mechanism of action on the ghrelin receptor has not been identified in the current scientific literature. The following guide details the significant and well-documented role of the nitric oxide (NO) signaling pathway as a downstream mediator of ghrelin's physiological effects. This information is presented to address the likely interest in the interplay between "nitro" compounds and ghrelin ("Grela").
Executive Summary
Ghrelin, a 28-amino acid peptide hormone, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a).[1][2][3] Its functions extend beyond stimulating growth hormone (GH) release to include the regulation of appetite, energy balance, and gastrointestinal motility.[2][4][5][6] Emerging evidence has robustly demonstrated that many of ghrelin's actions are not direct but are mediated through downstream signaling cascades. A critical one of these is the nitric oxide (NO) pathway. This guide provides an in-depth exploration of the mechanism by which ghrelin activates the nitric oxide synthase (NOS)/nitric oxide (NO)/guanylate cyclase (GC)/cyclic guanosine monophosphate (cGMP) signaling pathway to exert its physiological effects, particularly on growth hormone secretion.
Core Mechanism: Ghrelin and the Nitric Oxide Signaling Pathway
Ghrelin's binding to the GHS-R1a, a G-protein coupled receptor, initiates a cascade of intracellular events.[2][7] While the initial signaling involves Gαq/11 protein activation and subsequent increases in intracellular calcium via the phospholipase C pathway, a growing body of research indicates that the activation of endothelial nitric oxide synthase (eNOS) is a crucial downstream event.[2][8]
The activation of eNOS in target cells, such as pituitary somatotropes and endothelial cells, leads to the production of nitric oxide.[8][9] NO, a gaseous signaling molecule, then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to the final physiological response, such as the secretion of growth hormone.[9]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of modulating the nitric oxide pathway on ghrelin-induced growth hormone secretion.
Table 1: Effect of NO Pathway Modulators on Ghrelin-Induced GH Secretion
| Treatment Condition | Concentration | Effect on GH Secretion | Reference |
| Ghrelin | 10⁻⁸ M | Stimulation | [9] |
| S-nitroso-N-acetylpenicillamine (SNAP) | 5 x 10⁻⁴ M | Stimulation (alone) | [9] |
| L-arginine methyl ester hydrochloride (L-AME) | 10⁻³ M | Stimulation (alone), Enhanced ghrelin effect | [9] |
| N(w)-nitro-L-arginine methyl ester hydrochloride (L-NAME) | 10⁻⁵ M | Blocked ghrelin-induced secretion | [9] |
| Hemoglobin | 20 µg/ml | Blocked ghrelin-induced secretion | [9] |
| 8-Br-cGMP | 10⁻⁸ M | Stimulation (alone) | [9] |
| LY-53,583 (GC inhibitor) | 10 µM | Abolished ghrelin-induced secretion | [9] |
Table 2: Effect of L-NAME on Ghrelin-Induced Food Intake
| Treatment Condition | Dose | Effect on Food Intake | Reference |
| Ghrelin (ICV) | 100 ng | Significant increase | [4] |
| L-NAME (SC) | 12.5 mg/kg | Significantly blocked ghrelin-induced increase | [4] |
Experimental Protocols
In Vitro Pituitary Cell Culture and GH Secretion Assay
This protocol is based on methodologies described for studying ghrelin-induced GH release from porcine somatotropes.[9]
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Cell Culture:
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Anterior pituitary glands are obtained from prepubertal female pigs.
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The tissue is enzymatically dispersed to obtain a single-cell suspension.
-
Cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Experimental Treatment:
-
After a period of stabilization, the culture medium is replaced with a serum-free medium.
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Cells are pre-incubated with inhibitors of the NO pathway (e.g., L-NAME, hemoglobin, LY-53,583) for a specified duration.
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Ghrelin (10⁻⁸ M) and/or activators of the NO pathway (e.g., SNAP, L-AME, 8-Br-cGMP) are added to the wells.
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The incubation period is typically 30 minutes.
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GH Measurement:
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The culture medium is collected from each well.
-
The concentration of growth hormone in the medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
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In Vivo Food Intake Study in Mice
This protocol is based on methodologies described for investigating the role of NO in ghrelin-induced feeding.[4]
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Animal Model:
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Satiated male mice are used for the experiments.
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Animals are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.
-
-
Drug Administration:
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A subthreshold dose of a nitric oxide synthase inhibitor, N(omega)-nitro-L-arginine methyl ester (L-NAME), is administered subcutaneously (SC) at 12.5 mg/kg.
-
Ghrelin (100 ng) is administered intracerebroventricularly (ICV) to bypass the blood-brain barrier and directly target the hypothalamus.
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Food Intake Measurement:
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Pre-weighed food is provided to the mice immediately after drug administration.
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Food consumption is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
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Experimental Workflow Diagram
Conclusion
The scientific evidence strongly supports a pivotal role for the nitric oxide signaling pathway in mediating the physiological effects of ghrelin. The activation of the NOS/NO/cGMP cascade is a necessary downstream event for ghrelin-induced growth hormone secretion and plays a significant role in its orexigenic actions. This indirect mechanism of action highlights the complexity of ghrelin's signaling and presents potential targets for therapeutic intervention in conditions related to growth hormone deficiency and appetite dysregulation. Further research into the specific isoforms of nitric oxide synthase involved and the precise molecular interactions within this pathway will continue to refine our understanding of ghrelin's multifaceted roles in human physiology.
References
- 1. Novel analogs of ghrelin: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structure-activity relationship of ghrelin: pharmacological study of ghrelin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin-induced feeding is dependent on nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Ghrelin: a novel player in the gut-brain regulation of growth hormone and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Ghrelin-Mediated Endothelial Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin induces growth hormone secretion via a nitric oxide/cGMP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Nitro-Grela Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and application of nitro-Grela catalysts, a class of highly efficient ruthenium-based complexes for olefin metathesis. These catalysts have gained prominence in synthetic chemistry for their versatility and effectiveness in forming carbon-carbon double bonds, a crucial transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Discovery and Development
The this compound catalysts are a family of second-generation Hoveyda-type ruthenium carbenes developed to enhance catalytic activity through electronic activation.[1] The key innovation, introduced by the research group of Karol Grela, was the incorporation of a nitro group onto the benzylidene ligand.[1] This modification significantly influences the catalyst's properties, leading to faster initiation and improved stability.[2][3] Over time, several generations and variations of the this compound catalyst have been developed, including those with iodide ligands (this compound-I₂) and modified N-heterocyclic carbene (NHC) ligands (this compound-SIPr), to further tune their reactivity and robustness under challenging reaction conditions.[2][4][5][6]
Chemical and Physical Properties
The this compound catalysts are typically green to dark green crystalline powders with high stability, allowing them to be handled in the air.[3][7] They are generally stored under an inert atmosphere at low temperatures (2-8 °C) for long-term stability.[3][7][8] The table below summarizes the key properties of the parent this compound catalyst and one of its common derivatives.
| Property | This compound | This compound-I₂ |
| Chemical Name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II) | (1,3-dimesitylimidazolidin-2-ylidene)diiodo(2-isopropoxy-5-nitrobenzylidene)ruthenium(II) |
| CAS Number | 502964-52-5 | 1874264-99-9 |
| Molecular Formula | C₃₁H₃₇Cl₂N₃O₃Ru | C₃₁H₃₇I₂N₃O₃Ru |
| Molecular Weight | 671.62 g/mol | 854.52 g/mol |
| Appearance | Green to dark green powder/crystal | Olive/brown powder |
| Melting Point | >300 °C | Not specified |
| Storage Temperature | 2-8 °C | 2-8 °C |
Synthesis of this compound Catalysts
The synthesis of this compound catalysts involves a multi-step process. A general synthetic route begins with the appropriate salicylic aldehyde derivative, which is first alkylated to introduce the isopropoxy group. The resulting aldehyde is then converted to the corresponding styrene derivative. Finally, a reaction with a suitable ruthenium source, such as the second-generation Grubbs' catalyst, in the presence of a copper(I) salt, yields the final this compound catalyst.[1] Iodide-containing this compound analogues are synthesized through a similar route, with the final step involving the exchange of chloride ligands for iodides.[2][4]
Catalytic Mechanism of Olefin Metathesis
The this compound catalysts operate via the generally accepted Chauvin mechanism for olefin metathesis. The catalytic cycle is initiated by the dissociation of a ligand to generate a 14-electron active species. This species then reacts with a substrate olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium carbene, which continues the catalytic cycle.
Applications in Olefin Metathesis
This compound catalysts are highly versatile and find application in a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis.[7] They are particularly noted for their high efficiency in the transformation of sterically non-demanding alkenes and their enhanced stability under challenging conditions.[2][4] The table below presents a selection of representative transformations facilitated by this compound catalysts.
| Reaction Type | Substrate(s) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product Yield (%) |
| RCM | Diethyl diallylmalonate | 0.15 | Toluene | 18 | 1 | >95 |
| RCM | 1,7-octadiene | 0.1 | CH₂Cl₂ | 40 | 2 | 98 |
| CM | Allylbenzene and cis-1,4-diacetoxy-2-butene | 5 | CH₂Cl₂ | 40 | 16 | 92 |
| CM | 1-octene and acrylonitrile | 5 | CH₂Cl₂ | 40 | 16 | 85 |
Experimental Protocols
Below are detailed experimental protocols for representative Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions using a this compound catalyst.
Materials:
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This compound catalyst
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Diethyl diallylmalonate
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Dichloromethane (CH₂Cl₂), anhydrous
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Nitrogen (N₂) or Argon (Ar) gas
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Standard laboratory glassware (round-bottomed flask, condenser, etc.)
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Silica gel for column chromatography
Procedure:
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To a 200 mL two-necked round-bottomed flask, add the this compound catalyst (15 mg, 22 µmol).
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Purge the flask with N₂ gas.
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Add anhydrous dichloromethane (40 mL) to the flask.
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In a separate flask, dissolve diethyl diallylmalonate (237 mg, 986 µmol) in dichloromethane (5.5 mL).
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Add the solution of diethyl diallylmalonate dropwise to the catalyst solution.
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Stir the reaction mixture at room temperature for 6 hours.
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Remove the solvent under reduced pressure.
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Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (206 mg, 98% yield).
Materials:
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This compound catalyst
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Substrate 1 (e.g., a terminal olefin)
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Substrate 2 (e.g., an electron-deficient olefin)
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Dichloromethane (CH₂Cl₂), anhydrous
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Nitrogen (N₂) or Argon (Ar) gas
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Standard laboratory glassware
Procedure:
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In a reaction vessel purged with an inert gas, dissolve the this compound catalyst (typically 1-5 mol%) in anhydrous dichloromethane.
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Add the two olefin substrates to the reaction mixture. The more reactive or homodimerization-prone substrate is often added slowly.
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Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).[7]
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Upon completion, quench the reaction (e.g., by adding ethyl vinyl ether).
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Concentrate the mixture and purify the product by column chromatography.
Experimental Workflow
The general workflow for conducting an olefin metathesis reaction using a this compound catalyst is depicted below. This workflow emphasizes the importance of an inert atmosphere for optimal catalyst performance, although this compound catalysts exhibit notable air stability.[3][7]
Conclusion
The this compound family of catalysts represents a significant advancement in the field of olefin metathesis. Their enhanced activity, selectivity, and operational simplicity have made them valuable tools in organic synthesis.[7] For researchers and professionals in drug development and other areas of chemical science, these catalysts offer a robust and efficient method for the construction of complex molecular architectures, facilitating the synthesis of novel compounds with potential therapeutic applications. The ongoing development of new generations of these catalysts continues to expand the scope and utility of olefin metathesis in modern chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experienced supplier of Grela 2nd Generation,grela2,this compound [riyngroup.com]
- 4. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
- 8. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
Unraveling "Nitro-Grela": A Technical Examination of a Ruthenium Catalyst and Clarification of its Non-Biological Role
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The term "nitro-Grela" refers to a class of highly efficient, second-generation ruthenium-based olefin metathesis catalysts. These chemical tools have significantly advanced the field of organic synthesis, enabling the formation of complex carbon-carbon double bonds with high precision and efficiency. It is critical to distinguish these catalysts from biologically active molecules. This whitepaper will provide an in-depth technical guide to the core function of this compound catalysts, their applications in chemical synthesis, and will address a potential point of confusion by clarifying their lack of direct biological activity in contrast to molecules such as the hormone ghrelin or nitro-containing pharmaceuticals.
Introduction to this compound Catalysts
This compound catalysts are a family of ruthenium alkylidene complexes developed by Professor Karol Grela and his research group.[1] These catalysts are modifications of the Hoveyda-Grubbs second-generation catalyst.[2] The key feature of this compound catalysts is the presence of a nitro group on the benzylidene ligand, which significantly enhances their catalytic activity.[3]
The general structure consists of a central ruthenium atom bonded to an N-heterocyclic carbene (NHC) ligand, a chelating isopropoxybenzylidene ligand bearing a nitro group, and two anionic ligands (typically chloride).[2] This specific ligand combination imparts high stability and reactivity to the catalyst.[2][4]
Mechanism of Action in Olefin Metathesis
This compound catalysts function by mediating olefin metathesis, a reaction that involves the redistribution of carbon-carbon double bonds. The generally accepted mechanism, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming metallacyclobutane intermediates. The electron-withdrawing nitro group on the benzylidene ligand facilitates the initiation of the catalytic cycle, leading to faster reaction rates.[3]
Below is a generalized workflow for olefin metathesis catalyzed by a this compound type complex.
References
- 1. karolgrela.eu [karolgrela.eu]
- 2. Experienced supplier of Grela 2nd Generation,grela2,this compound [riyngroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
Nitro-Grela: A Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals
Introduction: Nitro-Grela is a second-generation Grubbs-type catalyst, specifically a ruthenium-based olefin metathesis catalyst. It is characterized by a nitrated benzylidene ligand which enhances its catalytic activity and stability. This technical guide provides an in-depth overview of the known solubility and stability properties of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. While specific quantitative data on solubility and stability are not extensively published, this guide synthesizes the available information and provides general experimental protocols for the determination of these properties.
Core Physicochemical Properties
The following table summarizes the fundamental physicochemical properties of this compound, compiled from various chemical suppliers and research articles.
| Property | Value | Reference |
| Chemical Name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II) | [1][2] |
| Synonyms | This compound catalyst | [3] |
| CAS Number | 502964-52-5 | [1][2] |
| Molecular Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [1][2][4] |
| Molecular Weight | 671.62 g/mol | [4] |
| Appearance | Green to dark green powder or crystals | [1][2][3] |
| Melting Point | >300 °C (decomposes) | [1][2] |
Solubility Profile
Qualitative Solubility:
| Solvent Type | Solubility | Notes |
| Common Organic Solvents | Expected to be soluble | Based on its use in organic synthesis (e.g., toluene, dichloromethane). |
| Protic Solvents | Stable and active in | Iodide-containing this compound-type catalysts have shown enhanced stability and activity in protic solvents.[5][6] |
| Water | Not specified, likely low | A water-soluble derivative (AquaMet) exists, suggesting the parent compound has limited aqueous solubility.[1] |
Stability Characteristics
The stability of this compound is most frequently discussed in the context of its catalytic performance and handling. It is recognized for its high stability, which allows for easier handling compared to some other air-sensitive catalysts.[4][7]
| Stability Aspect | Observation | Reference |
| Air Stability | High stability allows for handling in air. | [4][7] |
| Storage | Recommended storage at 2-8°C under an inert gas for long-term preservation. Short-term storage at ambient temperature under inert gas is also acceptable. | [1][2][4] |
| Catalytic Stability | Iodide-containing this compound analogues exhibit improved stability and efficiency in ring-closing and cross-metathesis reactions, especially in the presence of impurities and in protic or coordinating solvents. | [5][6][7] |
| Thermal Stability | The catalyst has a high melting point with decomposition, indicating significant thermal stability. | [1][2] |
Experimental Protocols
Detailed, validated protocols for the solubility and stability testing of this compound are not published. However, the following are generalized procedures that can be adapted for the evaluation of this compound and similar organometallic compounds.
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a high-throughput method to assess the kinetic solubility of a compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an organic solvent in which it is freely soluble, such as DMSO.
-
Assay Plate Preparation: Dispense the stock solution into a microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Detection of Precipitation: Measure the precipitation of the compound using a nephelometer to detect light scattering by undissolved particles. Alternatively, for a direct UV assay, filter the solutions to remove precipitate and measure the absorbance of the supernatant.
-
Data Analysis: Calculate the solubility based on the highest concentration at which no significant precipitation is observed.
Protocol 2: Stability Assessment via Accelerated Aging
This protocol uses elevated temperatures to accelerate the degradation of the compound, allowing for an estimation of its long-term stability.
-
Sample Preparation: Prepare samples of this compound in its solid form or in a relevant solvent system.
-
Storage Conditions: Store the samples in controlled-environment chambers at a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and defined humidity levels.
-
Time Points: At specified time intervals, remove samples from the chambers for analysis.
-
Analysis: Analyze the purity and integrity of the this compound samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Determine the rate of degradation at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature (e.g., 2-8°C) and estimate the shelf-life.
Visualizations
Synthesis of Iodide-Containing this compound Catalysts
The following diagram illustrates the synthesis pathway for iodide-containing this compound type catalysts from their parent complexes.
Caption: Synthesis of iodide-containing this compound catalysts.
General Workflow for Solubility and Stability Testing
This diagram outlines a general experimental workflow for determining the solubility and stability of a chemical compound like this compound.
Caption: Workflow for solubility and stability testing.
Disclaimer: The information provided in this guide is based on publicly available data and is intended for informational purposes only. It is recommended to consult original research articles and manufacturer's specifications for the most accurate and up-to-date information. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and research needs.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
- 6. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
Nitro-Grela: A Technical Guide to a Versatile Olefin Metathesis Catalyst and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nitro-Grela
This compound, also known as Grela II, is a second-generation Hoveyda-Grubbs type ruthenium-based catalyst that has emerged as a powerful tool in the field of olefin metathesis. Its development marked a significant advancement from first-generation catalysts, offering enhanced reactivity, stability, and broader substrate compatibility. This catalyst is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products.[1]
The structure of this compound features a ruthenium core bonded to an N-heterocyclic carbene (NHC) ligand and a chelating isopropoxybenzylidene ligand bearing a nitro group. This electronic modification on the benzylidene ligand is a key feature, contributing to the catalyst's high activity.[2] this compound is recognized for its high efficiency in various metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and en-yne metathesis.[3] It often allows for reactions to be performed at lower temperatures and with lower catalyst loadings compared to other catalysts like Grubbs-II and Hoveyda-Grubbs II.[3] Furthermore, its stability in air and compatibility with a range of solvents make it a user-friendly option for synthetic chemists.[3]
Mechanism of Action: The Olefin Metathesis Catalytic Cycle
The catalytic activity of this compound in olefin metathesis is explained by the Chauvin mechanism. This mechanism involves a series of cycloaddition and cycloreversion steps between the ruthenium carbene and the olefin substrates, mediated by a metallacyclobutane intermediate.
The catalytic cycle can be broadly divided into three main phases:
-
Initiation: The pre-catalyst is activated by reaction with an olefin substrate. This involves the dissociation of the chelating isopropoxy group from the ruthenium center, creating a vacant coordination site for the incoming olefin. Subsequent [2+2] cycloaddition forms a ruthenacyclobutane intermediate, which then undergoes cycloreversion to release the original benzylidene ligand (as a styrene derivative) and generate the active 14-electron ruthenium carbene species.
-
Propagation: The active ruthenium carbene reacts with the olefin substrate in a series of [2+2] cycloaddition and cycloreversion steps. This process scrambles the alkylidene groups of the reacting olefins, leading to the formation of new carbon-carbon double bonds. In the case of RCM, the two olefinic ends of a diene substrate react intramolecularly to form a cyclic olefin and a small volatile olefin, typically ethylene.
-
Termination: The catalytic cycle can be terminated by various pathways, including catalyst decomposition or reaction with impurities. The catalyst can be intentionally deactivated at the end of the reaction, often by the addition of a quenching agent like ethyl vinyl ether.
Performance Data
This compound exhibits excellent performance across a range of olefin metathesis reactions, often outperforming other commercially available catalysts. The following tables summarize comparative data for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and En-yne Metathesis.
Table 1: Comparison of Catalysts in Ring-Closing Metathesis (RCM)
| Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | This compound | 0.15 | 18 | 1 | >95 | [1] |
| Diethyl diallylmalonate | Hoveyda-Grubbs II | Higher | Higher | - | - | [3] |
| 16-membered lactone precursor | This compound | 0.3 | 70 | - | 54 | [1] |
| 16-membered lactone precursor | This compound-I2 | 0.3 | 70 | - | 91 | [1] |
Table 2: Comparison of Catalysts in Cross-Metathesis (CM)
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Selectivity | Reference |
| Type 1 olefins | Electron deficient partner | This compound | Lower | Lower | High | [3] |
| Type 1 olefins | Electron deficient partner | Grubbs-II | Higher | Higher | Lower | [3] |
| Type 1 olefins | Electron deficient partner | Hoveyda-Grubbs II | Higher | Higher | Lower | [3] |
Table 3: Comparison of Catalysts in En-yne Metathesis
| Substrate Type | Catalyst | Catalyst Loading | Conversion | Reference |
| En-yne | This compound | 2.5x lower | Higher | [3] |
| En-yne | Hoveyda-Grubbs | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key metathesis reactions using this compound.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.
-
Materials:
-
This compound (15 mg, 22 µmol)
-
Diethyl diallylmalonate (237 mg, 986 µmol)
-
Dichloromethane (DCM), anhydrous (45.5 mL)
-
Nitrogen or Argon gas
-
Standard Schlenk line glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Add this compound to a 200 mL two-necked round-bottomed flask equipped with a magnetic stir bar.
-
Purge the flask with nitrogen or argon gas for 10-15 minutes.
-
Add 40 mL of anhydrous dichloromethane to the flask via syringe.
-
Dissolve diethyl diallylmalonate in 5.5 mL of anhydrous dichloromethane in a separate flask.
-
Add the solution of diethyl diallylmalonate dropwise to the flask containing the catalyst.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent.
-
The product, diethyl cyclopent-3-ene-1,1-dicarboxylate, is obtained as a pale yellow oil (expected yield: ~98%).
-
General Protocol for Cross-Metathesis (CM)
This protocol provides a general workflow for a cross-metathesis reaction between a terminal olefin and an electron-deficient partner.
-
Materials:
-
This compound (0.5-2 mol%)
-
Terminal olefin (1.0 equivalent)
-
Electron-deficient olefin (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal olefin and the electron-deficient olefin in the chosen anhydrous solvent.
-
In a separate vial, weigh the required amount of this compound catalyst.
-
Add the solid catalyst to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction at the desired temperature (room temperature to 40°C) and monitor its progress.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.
-
General Protocol for En-yne Metathesis
This protocol outlines a general procedure for ring-closing en-yne metathesis (RCEYM).
-
Materials:
-
This compound (1-5 mol%)
-
Enyne substrate
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
-
-
Procedure:
-
Charge a Schlenk flask with the enyne substrate and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent to dissolve the substrate to a typical concentration of 0.01-0.1 M.
-
Add the this compound catalyst to the solution under a positive flow of inert gas.
-
Stir the reaction mixture at the appropriate temperature (e.g., 40-80°C) and monitor by TLC or GC.
-
After completion, quench the reaction with ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the resulting diene by column chromatography.
-
References
The Rise of Nitro-Grela: A Technical Deep Dive into a Powerhouse of Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin metathesis, the development of robust and highly active catalysts is a relentless pursuit. Among the significant advancements, nitro-Grela, a second-generation Hoveyda-Grubbs type catalyst, has emerged as a formidable tool for synthetic chemists. Its enhanced catalytic activity, particularly in challenging reactions, has solidified its place in the synthesis of complex molecules, ranging from fine chemicals to pharmaceutical intermediates. This in-depth technical guide provides a comprehensive review of the this compound literature, focusing on its core characteristics, mechanism of action, and practical applications, with a clear presentation of quantitative data and detailed experimental protocols.
Core Properties and Performance Advantages
This compound, chemically known as [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II), is a green to dark green crystalline powder.[1] Its key distinction lies in the presence of a nitro group on the benzylidene ligand, which significantly influences its catalytic behavior. This electronic modification leads to a faster initiation rate compared to the parent Hoveyda-Grubbs catalyst.[2]
The catalyst exhibits high stability, allowing for easier handling in air compared to more sensitive catalysts.[3] It is soluble in a range of common organic solvents, including dichloromethane (DCM), toluene, and ethyl acetate.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [3] |
| Molecular Weight | 671.62 g/mol | [3] |
| Appearance | Green to dark green powder/crystal | [1] |
| Purity | >97.0% (HPLC) | [1] |
| Storage Temperature | 2-8 °C (long-term) | [3] |
The performance advantages of this compound are particularly evident in its high efficiency in a broad spectrum of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and En-Yne (EY) metathesis.[3][4] It demonstrates high selectivity in CM reactions involving Type 1 olefins and electron-deficient partners.[3][4] Furthermore, it is effective for reactions with sterically demanding substrates.[3]
Mechanism of Action: The Catalytic Cycle
As a Grubbs-type catalyst, this compound facilitates olefin metathesis through a well-established catalytic cycle. The presence of the electron-withdrawing nitro group on the benzylidene ligand is believed to accelerate the initiation step, which involves the dissociation of the isopropoxy group to generate the active 14-electron ruthenium carbene species.
The cycle proceeds through the formation of a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release the new olefin product and regenerate the active ruthenium carbene, allowing for further catalytic turnovers.
Quantitative Data from Key Literature
The efficacy of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data from the literature, showcasing its performance in various metathesis reactions.
Table 2: Performance of this compound in Ring-Closing Metathesis (RCM) Reactions
| Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Diallylmalonate | 2.2 | Dichloromethane | RT | 6 | 98 | [1] |
| Substrate 1 | 1.39 | Dichloromethane | RT | 2 | 74 | [1] |
| Diethyl diallylmalonate | 0.15 | Toluene | 18 | 1 | >80 | [5] |
Table 3: Performance of this compound in Cross-Metathesis (CM) Reactions
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl undecenoate | cis-1,4-diacetoxy-2-butene | 0.25 | Toluene | 70 | 2 | 85 | [5] |
| Methyl undecenoate | Methyl acrylate | 0.25 | Toluene | 70 | 2 | 45 | [5] |
Detailed Experimental Protocols
To facilitate the application of this compound in a research setting, detailed experimental protocols from the literature are provided below.
Synthesis of this compound
The synthesis of this compound is based on the procedure for nitro-substituted Hoveyda-Grubbs catalysts. A general workflow is depicted below.
Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate [1]
-
Preparation: To a 200 mL two-necked round-bottom flask, add this compound (15 mg, 22 µmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Solvent Addition: Add dichloromethane (40 mL) to the flask.
-
Substrate Addition: Prepare a solution of diethyl diallylmalonate (237 mg, 986 µmol) in dichloromethane (5.5 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (eluent: hexane:EtOAc = 1:1) to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (206 mg, 98% yield).
Conclusion
This compound has established itself as a highly efficient and versatile catalyst for a wide array of olefin metathesis reactions. Its enhanced activity, stemming from the electronic properties of the nitro-substituted benzylidene ligand, allows for milder reaction conditions and broader substrate scope compared to earlier generation catalysts. The detailed protocols and quantitative data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this compound in their synthetic endeavors. As the demand for more efficient and selective synthetic methodologies continues to grow, the utility of catalysts like this compound is poised to expand even further.
References
In-Depth Technical Guide to nitro-Grela: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of nitro-Grela, a second-generation Grubbs-type catalyst, with a focus on its safe handling, mechanism of action, and application in key chemical transformations. The information is intended for professionals in research and drug development who utilize olefin metathesis in their synthetic workflows.
Safety and Handling Guidelines
This compound and its derivatives are ruthenium-based organometallic compounds. While they exhibit high stability in air, adherence to proper laboratory safety protocols is essential.[1] Based on available Safety Data Sheets (SDS) for similar compounds, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, the following handling and storage precautions should be observed:
1.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat and appropriate street clothing should be worn. Avoid exposed skin.
1.2. Handling:
-
Inert Atmosphere: For optimal catalyst performance and longevity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for long-term storage and sensitive reactions.[1]
-
Avoid Inhalation: Handle the powdered catalyst in a well-ventilated area or a fume hood to avoid inhaling dust particles.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
1.3. Storage:
-
Long-term Storage (>1 week): Store in a cool, dry place (2-8 °C is recommended) under an inert gas.[1]
-
Short-term Storage (<1 week): Can be stored at ambient temperature under an inert gas.[1]
-
Container: Keep the container tightly sealed to prevent degradation from atmospheric moisture and oxygen.
1.4. Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.
1.5. Toxicological Information:
-
Acute Effects: No irritant effects on the skin or eyes have been reported.
-
Sensitization: No sensitizing effects are known.
-
It is important to note that comprehensive toxicological data for this compound is limited. As with all chemical reagents, exposure should be minimized.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₃₁H₃₇Cl₂N₃O₃Ru |
| Molecular Weight | 671.62 g/mol |
| Appearance | Green to dark green powder |
| Melting Point | >300 °C |
| Purity | ≥95% |
| Storage Temperature | 2-8 °C |
Mechanism of Action: The Olefin Metathesis Catalytic Cycle
The catalytic activity of this compound in olefin metathesis is governed by the Chauvin mechanism. This cycle involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium alkylidene and the olefin substrates. The user's request for "signaling pathways" is interpreted in this chemical context as the catalytic cycle.
Caption: The Chauvin mechanism for olefin metathesis catalyzed by a Grubbs-type catalyst like this compound.
Experimental Protocols
This compound is a versatile catalyst for various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and En-Yne Metathesis.
General Considerations for Olefin Metathesis Reactions:
-
Solvent: Dichloromethane (DCM) and toluene are commonly used solvents. Ensure solvents are dry and degassed for optimal results.
-
Catalyst Loading: Typically ranges from 0.1 to 5 mol%, depending on the substrate and reaction type.
-
Temperature: Reactions are often run at room temperature to 40 °C, although some substrates may require heating.
-
Atmosphere: While this compound is air-stable, performing reactions under an inert atmosphere of nitrogen or argon is good practice to prevent catalyst deactivation, especially in reactions requiring long times or low catalyst loadings.
Detailed Experimental Protocol for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate:
This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate.
Caption: Experimental workflow for the Ring-Closing Metathesis of diethyl diallylmalonate using this compound.
Materials:
-
This compound (15 mg, 22 µmol)
-
Diethyl diallylmalonate (237 mg, 986 µmol)
-
Dichloromethane (DCM), anhydrous (45.5 mL)
-
200 mL two-necked round-bottom flask
-
Standard glassware for inert atmosphere techniques and chromatography
Procedure:
-
To a 200 mL two-necked round-bottom flask, add this compound (15 mg, 22 µmol).
-
Purge the flask with dry nitrogen gas.
-
Add 40 mL of anhydrous dichloromethane to the flask.
-
In a separate vial, dissolve diethyl diallylmalonate (237 mg, 986 µmol) in 5.5 mL of anhydrous dichloromethane.
-
Add the solution of diethyl diallylmalonate dropwise to the reaction flask.
-
Stir the mixture at room temperature for 6 hours.
-
The reaction progress can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent.
-
The product, diethyl cyclopent-3-ene-1,1-dicarboxylate, is obtained as a pale yellow oil (206 mg, 98% yield).
Quantitative Data from Cited Experiments
The following tables summarize quantitative data from various olefin metathesis reactions using this compound and its derivatives, providing a comparative overview of its performance.
Comparison of Catalysts in the RCM of Diethyl Diallylmalonate in Various Solvents
| Catalyst | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| nG | Toluene | 0.1 | 70 | - |
| nG | 2-MeTHF | 0.1 | 70 | very low |
| nG-SIPr | 2-MeTHF | 0.1 | 70 | very low |
| nG-I₂ | Toluene | 0.1 | 70 | - |
| nG-SIPr-I₂ | Toluene | 0.25 | 40 | - |
| nG-SIPr-I₂ | 2-MeTHF | 0.25 | 40 | - |
| nG-SIPr-I₂ | EtOAc | 0.25 | 70 | - |
| nG-SIPr-I₂ | iPrOH | 0.75 | 40 | - |
Note: "-" indicates data not specified in the provided search results.
Cross-Metathesis (CM) Reaction Data
| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | E/Z Ratio |
| Methyl undecenoate | cis-1,4-diacetoxy-2-butene | nG | 0.4 | Toluene | 70 | 2 | 84 | 99 | 6/1 |
| Methyl undecenoate | cis-1,4-diacetoxy-2-butene | nG-I₂ | 0.4 | Toluene | 70 | 2 | 88 | 96 | 4.8/1 |
| Methyl undecenoate | cis-1,4-diacetoxy-2-butene | nG-SIPr | 0.4 | Toluene | 70 | 2 | 88 | 98 | 5/1 |
| Methyl undecenoate | cis-1,4-diacetoxy-2-butene | nG-SIPr-I₂ | 0.4 | Toluene | 70 | 2 | 84 | 90 | 3/1 |
| Methyl undecenoate | Methyl acrylate | nG | 0.5 | Toluene | 70 | 2 | 98 | >99 | 19/1 |
| Methyl undecenoate | Methyl acrylate | nG-I₂ | 0.5 | Toluene | 70 | 2 | 74 | 88 | 9/1 |
| Methyl undecenoate | Methyl acrylate | nG-SIPr | 0.5 | Toluene | 70 | 2 | 98 | >99 | 9/1 |
| Methyl undecenoate | Methyl acrylate | nG-SIPr-I₂ | 0.5 | Toluene | 70 | 2 | 30 | 44 | 9/1 |
This guide provides foundational information for the safe and effective use of this compound. For specific applications and troubleshooting, consulting the primary literature is highly recommended.
References
An In-depth Technical Guide to the Theoretical Models of Nitro-Grela Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models used to understand the interaction and reactivity of nitro-Grela catalysts, a class of ruthenium-based olefin metathesis catalysts. By leveraging computational chemistry, researchers have gained significant insights into the electronic and steric factors that govern the efficiency and selectivity of these important catalysts. This document outlines the key theoretical concepts, computational methodologies, and quantitative data derived from these models.
Introduction to this compound Catalysts
This compound catalysts are a subset of Hoveyda-Grubbs second-generation catalysts, distinguished by the presence of a nitro (-NO₂) group on the isopropoxybenzylidene ligand. This electronic modification has a profound impact on the catalyst's activity and stability. The primary hypothesis, supported by experimental and theoretical studies, is that the electron-withdrawing nature of the nitro group enhances the initiation rate of the catalyst.[1][2][3] This is achieved by weakening the bond between the ruthenium center and the chelating oxygen atom of the isopropoxy group, thus facilitating the dissociation of this ligand and the entry of the olefin substrate into the catalytic cycle.[2][3]
Simultaneously, modifications to the N-heterocyclic carbene (NHC) ligand and the anionic ligands (e.g., replacing chloride with iodide) can be used to modulate the catalyst's stability and selectivity.[4][5] Theoretical models are crucial for dissecting these interconnected effects and for the rational design of new, improved catalysts.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the primary computational tool employed to model the behavior of this compound and related ruthenium catalysts.[2][6] DFT allows for the calculation of the electronic structure of molecules, providing key information about geometries, reaction energies, and activation barriers.
Core Concepts:
-
Initiation Mechanism: The catalytic cycle begins with an initiation step where the chelating isopropoxybenzylidene ligand dissociates from the ruthenium center to allow the coordination of an olefin. Theoretical models focus on calculating the energy barrier for this dissociation, which is the rate-determining step for catalyst activation.[6]
-
Electronic Effects: The electron-withdrawing nitro group is postulated to lower the energy of the orbitals on the benzylidene ligand, which in turn weakens the Ru-O bond. DFT calculations can quantify this effect by analyzing bond lengths, bond orders, and orbital energies.[2][3]
-
Steric Effects: The size and conformation of the NHC ligand and other ligands around the ruthenium center influence both the stability of the catalyst and the stereoselectivity of the metathesis reaction. Computational models can quantify these steric effects using parameters like the percentage of buried volume (%Vbur).[7]
-
Reaction Pathways: DFT is used to map out the potential energy surface of the entire catalytic cycle, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors that control selectivity (e.g., for Z- or E-olefins).
Computational Methodologies
Typical Computational Protocol:
A representative DFT protocol for studying catalysts of this class, as inferred from studies on analogous systems, would involve the following steps:[2][6][7]
-
Model System: A computational model of the this compound catalyst and the relevant olefin substrates is constructed.
-
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Functional and Basis Set Selection: A suitable DFT functional and basis set are chosen. Common choices for transition metal complexes include:
-
Functionals: B3LYP, M06-L, or similar hybrid or meta-GGA functionals that provide a good balance of accuracy and computational cost.[7]
-
Basis Sets: A combination of basis sets is often used, such as a LANL2DZ effective core potential for the ruthenium atom and a 6-31G(d,p) or larger basis set for the other atoms (C, H, N, O, Cl).
-
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data such as Gibbs free energies.
-
Solvation Model: To simulate the reaction in a solvent (e.g., toluene), a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.
-
Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a complete energy profile of the catalytic cycle.
Quantitative Data from Theoretical Models
The following table summarizes the types of quantitative data that are typically generated from DFT studies on Hoveyda-Grubbs type catalysts. The values presented are illustrative and based on analogous systems, as a detailed published dataset specifically for this compound is not available.
| Parameter | Description | Typical Calculated Values (for related systems) | Reference |
| ΔG‡ (Initiation) | Gibbs free energy of activation for the dissociation of the isopropoxybenzylidene ligand. | 15 - 25 kcal/mol | [2][6] |
| Ru-O Bond Length | The distance between the ruthenium center and the chelating oxygen atom in the precatalyst. | 2.1 - 2.3 Å | [2] |
| %Vbur (NHC Ligand) | The percentage of the volume around the metal center occupied by the N-heterocyclic carbene ligand. | 30% - 45% | [7] |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating catalyst reactivity. | Varies with substituents | [2] |
| Reaction Energy (ΔG_rxn) | The overall Gibbs free energy change for a specific metathesis reaction. | Varies with substrates | [7] |
Visualizing Theoretical Models
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the theoretical modeling of this compound catalysts.
Caption: The electronic effect of the nitro group on catalyst activation.
Caption: A typical DFT workflow for studying catalyst initiation.
Conclusion
Theoretical models, predominantly based on Density Functional Theory, have been instrumental in elucidating the structure-activity relationships of this compound catalysts. The key takeaway from these models is the concept of electronic tuning: the electron-withdrawing nitro group accelerates catalyst initiation by weakening the Ru-O chelate bond. This effect, combined with steric modifications of other ligands, allows for the fine-tuning of catalyst performance for specific applications. While a comprehensive, publicly available quantitative dataset for the this compound catalyst itself is sparse, the well-established computational methodologies for related Hoveyda-Grubbs systems provide a robust framework for its study and for the in silico design of future generations of olefin metathesis catalysts.
References
- 1. Nitro-substituted Hoveyda-Grubbs ruthenium carbenes: enhancement of catalyst activity through electronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
- 5. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: "Nitro-Grela" - A Clarification on its Scientific Application
To our valued researchers, scientists, and drug development professionals,
This document addresses a recurring query regarding the experimental use of "nitro-Grela" in cell culture applications. Through a comprehensive review of current scientific literature, it has become evident that there is a fundamental misunderstanding of the primary application of this compound. This note serves to clarify the established scientific use of "this compound" and to explain the absence of standardized protocols for its use in cell culture.
"this compound" is a highly efficient, second-generation ruthenium-based catalyst used in the field of organic chemistry for a specific type of chemical reaction known as olefin metathesis. [1][2] Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules.[3] The "nitro" designation in its name refers to a nitro group on the benzylidene ligand, which enhances the catalyst's activity and stability.[4]
Our extensive search of scientific databases and supplier information confirms that "this compound" and its derivatives are exclusively marketed and documented for chemical synthesis.[1][2][5][6] There is currently no established or published research demonstrating the use of "this compound" as a therapeutic agent, a signaling pathway modulator, or for any other direct application in cell culture experiments.
Consequently, key metrics relevant to cell-based assays, such as EC50 values, optimal concentration for cellular effects, or specific signaling pathways affected by "this compound," are not available in the scientific literature. The creation of a detailed experimental protocol for the use of "this compound" in cell culture would be scientifically unfounded and speculative.
While some ruthenium-based complexes have been explored for biological applications, such as catalyzing specific reactions within living cells, these are distinct compounds from the "this compound" catalyst and operate under different experimental paradigms.[7][8][9]
Therefore, we are unable to provide a detailed application note, experimental protocols, quantitative data tables, or signaling pathway diagrams for a "this compound experimental protocol for cell culture" as requested, because no such established protocol exists.
We encourage researchers to consult the available literature on "this compound" for its intended use in organic synthesis. For professionals interested in the biological applications of organometallic compounds, we recommend exploring research on specifically designed bio-orthogonal ruthenium catalysts.
Below, we provide a logical workflow diagram that illustrates the process of clarifying the application of a given chemical compound, which was followed in the preparation of this note.
References
- 1. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. Ruthenium-Catalyzed Redox Isomerizations inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Siderophore‐Linked Ruthenium Catalysts for Targeted Allyl Ester Prodrug Activation within Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies: Clarification on Nitro-Grela and Ghrelin Receptor Signaling
A Note to Researchers, Scientists, and Drug Development Professionals:
There appears to be a significant misunderstanding regarding the compound "nitro-Grela" and its application in in vivo biological studies. The available scientific literature indicates that This compound is a ruthenium-based catalyst used in organic chemistry for a specific type of chemical reaction called olefin metathesis .[1][2][3][4][5] It is not a compound intended for or used in biological systems or in vivo research related to the ghrelin receptor.
It is possible that the query intended to investigate a compound related to ghrelin, a hormone that stimulates appetite and growth hormone release, and perhaps a nitric oxide (NO) modulator. However, there is no evidence of a compound named "this compound" with such biological activity.
Therefore, this document will pivot to provide detailed information on the likely intended topic of interest: the ghrelin receptor and its signaling pathways , which are highly relevant for in vivo studies in metabolic and neuroendocrine research. We will provide an overview of the ghrelin receptor signaling and a general protocol for studying G-protein coupled receptor (GPCR) activation in vivo, which would be applicable to ghrelin receptor agonists.
Section 1: The Ghrelin Receptor (GHSR1a) and its Signaling Pathways
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR1a), is a G-protein coupled receptor (GPCR).[6] It is the primary target of the hormone ghrelin.[6] Activation of GHSR1a initiates a cascade of intracellular signaling events that mediate the diverse physiological effects of ghrelin, including the regulation of appetite, energy balance, and growth hormone secretion.[6][7]
Key Signaling Pathways:
The GHSR1a is known to couple to several G-protein subtypes, leading to the activation of multiple downstream signaling pathways. This promiscuous coupling allows for a complex and tissue-specific cellular response.[8][9][10]
-
Gαq/11 Pathway: This is considered the canonical signaling pathway for the ghrelin receptor.[9] Upon ghrelin binding, GHSR1a activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[9] This pathway is crucial for many of the receptor's effects, including the stimulation of growth hormone release.[9]
-
Gαi/o Pathway: GHSR1a can also couple to the inhibitory Gαi/o subunit.[8][9] This pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7][9] In some tissues, like pancreatic β-cells, this pathway is involved in modulating insulin secretion.[8]
-
Gα12/13 Pathway: Activation of the Gα12/13 pathway by the ghrelin receptor leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[7][8] This pathway is involved in regulating cellular processes such as cytoskeletal rearrangement and gene transcription.[8]
-
β-Arrestin Pathway: Like many GPCRs, GHSR1a can also signal through β-arrestins.[10] Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling cascades.[7]
-
Heterodimerization: The ghrelin receptor can form heterodimers with other GPCRs, such as dopamine receptors (D1 and D2), which can modulate its signaling properties and lead to crosstalk between different signaling pathways.[6][8][10]
Signaling Pathway Diagram:
Caption: Ghrelin receptor (GHSR1a) signaling pathways.
Section 2: General Protocol for In Vivo Studies of GPCR Activation
While a specific protocol for "this compound" is not applicable, the following provides a general framework for conducting in vivo studies on GPCRs like the ghrelin receptor using a hypothetical agonist. This protocol should be adapted based on the specific research question, animal model, and the characteristics of the compound being tested.
Experimental Workflow Diagram:
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nitro-Grela Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nitro-Grela, a second-generation Hoveyda-Grubbs type ruthenium-based catalyst, widely employed in olefin metathesis reactions. This document details its dosage (catalyst loading), administration methods, and includes experimental protocols for its application in organic synthesis.
Catalyst Profile
This compound, with the chemical name [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II), is a versatile and robust catalyst for various metathesis transformations, including Ring-Closing Metathesis (RCM), Cross Metathesis (CM), and En-Yn metathesis.[1][2] Its enhanced stability and high activity allow for efficient transformations under mild conditions.[3]
Table 1: Chemical and Physical Properties of this compound and its Variants
| Property | This compound | This compound-SIPr | This compound-I₂ |
| Chemical Formula | C₃₁H₃₇Cl₂N₃O₃Ru | C₃₇H₄₉Cl₂N₃O₃Ru | C₃₁H₃₇I₂N₃O₃Ru |
| Molecular Weight | 671.62 g/mol [4] | 755.78 g/mol [5] | 854.52 g/mol [6] |
| CAS Number | 502964-52-5[7] | Not specified | 1874264-99-9[6] |
| Appearance | Green to dark green powder/crystal[7] | Green, dark green powder[5] | Olive/brown powder[6] |
| Melting Point | >300 °C[3][7] | Not specified | Not specified |
| Storage | 2-8°C, under inert gas for long-term storage[3][4] | 2-8°C, under inert gas for long-term storage[5] | 2-8°C, under inert gas for long-term storage[6] |
Dosage and Administration
The "dosage" of this compound refers to the catalyst loading, which is typically expressed in mole percent (mol %) relative to the limiting substrate. The optimal catalyst loading is dependent on the specific reaction type, substrate reactivity, and desired reaction rate.
General Guidelines for Catalyst Loading
This compound is known for its high efficiency, often allowing for lower catalyst loadings compared to other metathesis catalysts.[4]
Table 2: Recommended Catalyst Loading for Different Metathesis Reactions
| Reaction Type | Catalyst Loading (mol %) | Temperature (°C) | Notes |
| Ring-Closing Metathesis (RCM) | 0.01 - 1 | 0 - 70 | Lower temperatures are possible compared to Hoveyda-Grubbs II.[4][8][9] |
| Cross Metathesis (CM) | 0.1 - 5 | 25 - 70 | Highly selective, especially with electron-deficient partners.[1][4][9] |
| En-Yn Metathesis | 0.5 - 2.5 | Room Temperature - 60 | Higher conversion with lower loading than Hoveyda-Grubbs II.[4][10] |
Administration Methods
This compound is a solid that is typically handled in the air due to its high stability, though long-term storage under an inert atmosphere is recommended.[4] The catalyst is introduced to the reaction mixture by dissolving it in an appropriate solvent.
Typical Administration Protocol:
-
The reaction vessel is charged with the substrate(s) and solvent.
-
The mixture is often degassed to remove oxygen, which can deactivate the catalyst, although this compound has lower sensitivity to air than many other catalysts.[3]
-
This compound is weighed and added to the reaction vessel as a solid or as a solution in a small amount of the reaction solvent.
-
The reaction is then stirred under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature.
Mechanism of Action: The Olefin Metathesis Catalytic Cycle
This compound functions via a well-established catalytic cycle common to Grubbs-type catalysts. The active species is a ruthenium carbene that mediates the cleavage and reformation of carbon-carbon double bonds.[3]
Caption: Catalytic cycle of olefin metathesis mediated by a ruthenium catalyst.
Experimental Protocols
The following are representative protocols for olefin metathesis reactions using this compound.
Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol is adapted from a standard procedure for evaluating catalyst activity.[11]
Experimental Workflow:
Caption: Workflow for the RCM of diethyl diallylmalonate using this compound.
Materials:
-
This compound (15 mg, 22 µmol)
-
Diethyl diallylmalonate (237 mg, 986 µmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (45.5 mL total)
-
200 mL two-necked round-bottomed flask
-
Nitrogen or Argon source
-
Stirring apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
To a 200 mL two-necked round-bottomed flask, add this compound (15 mg, 22 µmol).[11]
-
Purge the flask with dry nitrogen gas.[11]
-
Add 40 mL of anhydrous dichloromethane to the flask.[11]
-
In a separate vial, dissolve diethyl diallylmalonate (237 mg, 986 µmol) in 5.5 mL of dichloromethane.
-
Add the diethyl diallylmalonate solution dropwise to the stirred catalyst solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to yield diethyl cyclopent-3-ene-1,1-dicarboxylate as a pale yellow oil (206 mg, 98% yield).
Protocol 2: Cross Metathesis (CM)
This generalized protocol is based on the high efficiency of this compound in CM reactions.[1][4]
Materials:
-
This compound (0.5 - 5 mol %)
-
Olefin 1 (1.0 equivalent)
-
Olefin 2 (1.0 - 3.0 equivalents)
-
Anhydrous Toluene or Dichloromethane
-
Inert atmosphere setup
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve Olefin 1 and Olefin 2 in the chosen solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Add the required amount of this compound to the solution.
-
Stir the reaction mixture at the desired temperature (typically between 25-70 °C) for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the desired cross-metathesis product.
Safety and Handling
-
This compound is stable to handle in the air for short periods.[4]
-
For long-term storage, it is recommended to keep it in a cool (2-8 °C), dark place under an inert atmosphere.[3][4]
-
As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Work in a well-ventilated fume hood.
These notes are intended to serve as a guide. Reaction conditions, including solvent, temperature, and catalyst loading, may need to be optimized for specific substrates and desired outcomes.
References
- 1. This compound = 95 502964-52-5 [sigmaaldrich.com]
- 2. resources.strem.com [resources.strem.com]
- 3. Experienced supplier of Grela 2nd Generation,grela2,this compound [riyngroup.com]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apeiron-synthesis.com [apeiron-synthesis.com]
- 11. TCI Practical Example: Olefin Metathesis Using this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for the Analytical Detection of Nitro-Grela
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-Grela is a second-generation Hoveyda-Grubbs type ruthenium-based catalyst renowned for its efficiency and selectivity in olefin metathesis reactions.[1] Its stability and broad substrate scope make it a valuable tool in complex organic synthesis, particularly in the development of novel therapeutics and functional materials.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, optimization, catalyst stability studies, and ensuring the purity of final products by quantifying residual catalyst levels.
These application notes provide detailed protocols for three distinct analytical techniques for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For the direct quantification of the intact this compound molecule.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the highly sensitive determination of total ruthenium content, which can be correlated to the this compound concentration.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For the determination of purity and concentration using an internal standard, without the need for an identical this compound analytical standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the direct quantification of the intact this compound catalyst. The presence of a nitroaromatic chromophore in the molecule allows for sensitive detection using a UV detector, typically at 254 nm.[2] This approach is ideal for monitoring the concentration of the active catalyst in reaction mixtures.
Experimental Protocol
a) Sample Preparation (from a reaction mixture):
-
Withdraw a 100 µL aliquot from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot in 900 µL of acetonitrile. This prevents further degradation of the catalyst.
-
If the solution contains solid particles, filter it through a 0.45-µm PTFE syringe filter.[3]
-
The sample is now ready for HPLC analysis. Further dilution with the mobile phase may be necessary to fall within the calibration range.
b) Instrumentation and Conditions:
-
HPLC System: An Alliance HPLC system with a 2487 Dual Wavelength Absorbance detector or equivalent.
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6mm x 150mm) or equivalent C18 column.[2]
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid (v/v).[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).[2]
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.[2]
c) Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: HPLC-UV Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique that offers exceptional sensitivity for the detection of ruthenium. This method quantifies the total ruthenium content in a sample, which includes the intact this compound catalyst as well as any ruthenium-containing degradation products. It is particularly useful for determining trace levels of residual ruthenium in purified final products.
Experimental Protocol
a) Sample Preparation (Digestion):
Caution: This procedure involves strong acids and high temperatures and should be performed in a suitable fume hood with appropriate personal protective equipment.
-
Accurately weigh approximately 50 mg of the sample (e.g., the final drug product) into a clean microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water. The sample is now ready for ICP-MS analysis.
b) Instrumentation and Conditions:
-
ICP-MS System: An iCAP Q ICP-MS or equivalent.
-
RF Power: 1550 W.[4]
-
Nebulizer Gas Flow: 0.9 - 1.1 L/min.
-
Monitored Isotopes: ¹⁰¹Ru, ¹⁰²Ru.
-
Internal Standard: Indium (¹¹⁵In) or Rhodium (¹⁰³Rh).
c) Calibration:
-
Use a certified ruthenium standard solution (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards in a matrix matching the digested samples (i.e., dilute acid solution) ranging from 0.1 ng/mL to 100 ng/mL.
-
Analyze the standards to generate a calibration curve.
Data Presentation
Table 2: ICP-MS Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.01 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | 0.03 ng/mL (ppb) |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 95 - 105% |
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can be used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[5] It does not require a reference standard of this compound itself.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) to the same NMR tube. The standard should have a resonance that is well-resolved from the analyte signals.
-
Add 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
b) Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
c) Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 3: qNMR Method Parameters and Hypothetical Results
| Parameter | Details |
| Internal Standard | 1,4-Dinitrobenzene (Certified) |
| Analyte Signal (this compound) | Isopropoxy CH proton (septet) |
| Standard Signal | Aromatic protons of 1,4-DNB (singlet) |
| Calculated Purity (% w/w) | 98.5% |
| Precision (%RSD, n=3) | < 1% |
Visualizations
References
Application Notes and Protocols for Nitro-Grela in Bioorthogonal and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
While nitro-Grela is a highly efficient, universal ruthenium-based catalyst primarily utilized in organic synthesis for olefin metathesis, it is not directly employed as a fluorescent probe in standard microscopy applications. Its utility in the context of fluorescence microscopy is indirect but represents a sophisticated and emerging field: the use of bioorthogonal catalysis to trigger fluorescent signals for imaging and sensing.
This document provides an overview of this cutting-edge application, detailing the principles and protocols where catalysts like this compound can be instrumental. It also includes standard protocols for the primary application of this compound in organic synthesis.
Application Note 1: Catalyst-Activated Profluorescent Probes for High-Throughput Screening
Introduction
A key challenge in developing new catalysts and drugs is the rapid screening of their efficacy. Profluorescent probes, which are molecules that transition from a non-fluorescent to a fluorescent state upon a specific chemical reaction, offer an elegant solution. In the context of olefin metathesis, a profluorescent substrate can be designed to fluoresce only after being catalytically modified by a ruthenium catalyst like this compound. This allows for the high-throughput screening of catalyst activity by simply measuring the fluorescence output.
Principle
The most common strategy involves a fluorophore and a quencher linked by a diene. Upon Ring-Closing Metathesis (RCM) catalyzed by a ruthenium complex, the quencher is cleaved from the fluorophore, leading to a significant increase in fluorescence. This "turn-on" signal is directly proportional to the catalyst's activity.
Data Presentation: Properties of Olefin Metathesis Profluorescent Probes
| Property | Description | Example Value |
| Probe Type | Ring-Closing Metathesis (RCM) Substrate | Fluorophore-Quencher Diene |
| Fluorophore | The fluorescent component released after metathesis. | Naphthalene, BODIPY, Pyrene |
| Quencher | The moiety that suppresses fluorescence before metathesis. | Dinitroaniline, DABCYL |
| Excitation Wavelength (λex) | Wavelength used to excite the released fluorophore. | ~320 nm (Naphthalene) |
| Emission Wavelength (λem) | Wavelength of emitted light after fluorophore release. | ~400 nm (Naphthalene) |
| Catalyst Type | Olefin metathesis catalysts. | Grubbs, Hoveyda-Grubbs, this compound |
| Application | High-throughput screening of catalyst activity, reaction kinetics. | 96-well plate format assays |
Experimental Workflow: High-Throughput Catalyst Screening
Caption: Workflow for high-throughput screening of metathesis catalysts.
Protocol: High-Throughput Screening of Metathesis Catalysts
This protocol is a generalized method for evaluating catalyst performance in a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the profluorescent substrate in a suitable solvent (e.g., toluene).
-
Prepare 0.1 mM stock solutions of the catalysts to be tested (e.g., this compound, Grubbs II) in the same solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the profluorescent substrate solution to each well to achieve a final concentration of 0.1 mM.
-
Add the solvent to bring the total volume in each well to 180 µL.
-
Include control wells with substrate and solvent only (no catalyst) to measure background fluorescence.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the respective catalyst stock solution to each well (final catalyst concentration: 0.01 mM).
-
Immediately place the plate in a pre-heated (e.g., 70°C) fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 320 nm, λem = 400 nm for a naphthalene-based probe) at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Plot fluorescence intensity versus time for each catalyst to obtain reaction progress curves.
-
The initial slope of the curve is proportional to the initial reaction rate, allowing for direct comparison of catalyst efficiency.
-
Application Note 2: Bioorthogonal Olefin Metathesis for Cellular Imaging
Introduction
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes. Olefin metathesis, catalyzed by ruthenium complexes, is a powerful bioorthogonal reaction. It can be used to assemble molecules in situ, for example, to activate a drug or trigger a fluorescent signal at a specific location within a cell, such as the surface of a tumor cell.
Principle
This advanced application involves delivering a ruthenium catalyst to a specific biological target. A non-fluorescent probe, administered separately, can then be activated by the localized catalyst, causing fluorescence only at the target site. This provides high-contrast imaging with minimal background signal. While challenging, this approach holds immense promise for diagnostics and targeted therapy.
Logical Relationship: Targeted Fluorescent Probe Activation
Caption: Targeted activation of a fluorescent probe via bioorthogonal catalysis.
Conceptual Protocol: Targeted Cellular Imaging
This is a conceptual outline for developing a targeted imaging experiment.
-
Bioconjugation:
-
Conjugate a ruthenium catalyst (e.g., a functionalized this compound derivative) to a targeting moiety, such as an antibody or a small molecule that specifically binds to a protein of interest on the cell surface.
-
Purify the conjugate to remove any free catalyst.
-
-
Cell Culture and Labeling:
-
Culture the target cells (e.g., cancer cells expressing a specific receptor) in a suitable medium.
-
Incubate the cells with the catalyst-antibody conjugate for a sufficient time to allow binding to the cell surface receptors.
-
Wash the cells thoroughly to remove any unbound conjugate.
-
-
Probe Activation:
-
Add a cell-permeable, profluorescent metathesis substrate to the cell culture medium.
-
Incubate for a period to allow the substrate to diffuse and react with the localized catalyst on the cell surface.
-
-
Fluorescence Microscopy:
-
Wash the cells to remove the unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the activated fluorophore.
-
Fluorescence should be observed specifically on the surface of the target cells.
-
Technical Data and Protocols for this compound Catalyst
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II) | [1][2] |
| CAS Number | 502964-52-5 | [1][3] |
| Molecular Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [2][3] |
| Molecular Weight | 671.62 g/mol | [2][3] |
| Appearance | Green to dark green powder/crystal | [1][2] |
| Purity | >97.0% (HPLC) | [1] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [2][4] |
Protocol: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol describes a standard RCM reaction to synthesize a five-membered ring, a common benchmark for catalyst activity.[1][5]
-
Materials and Setup:
-
This compound catalyst (15 mg, 22 µmol)
-
Diethyl diallylmalonate (237 mg, 986 µmol)
-
Dichloromethane (DCM), anhydrous (45.5 mL total)
-
A 200 mL two-necked round-bottomed flask, magnetic stirrer, and nitrogen line.
-
-
Reaction Procedure:
-
Add this compound (15 mg) to the flask and purge with N₂ gas.
-
Add 40 mL of anhydrous DCM to the flask to dissolve the catalyst.
-
In a separate vial, dissolve diethyl diallylmalonate (237 mg) in 5.5 mL of anhydrous DCM.
-
Add the substrate solution dropwise to the stirring catalyst solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by silica gel column chromatography.
-
Elute the column with a mixture of hexane and ethyl acetate (typically 1:1) to obtain the pure product, diethyl cyclopent-3-ene-1,1-dicarboxylate, as a pale yellow oil.
-
-
Analysis:
-
Confirm the product structure and purity using ¹H NMR spectroscopy.[1]
-
References
- 1. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 2. Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally-controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells using Long Wavelength Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Olefin Metathesis-Based Fluorescent Probes for the Selective Detection of Ethylene in Live Cells - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Profluorescent substrates for the screening of olefin metathesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olefin Metathesis-Based Fluorescent Probes for the Selective Detection of Ethylene in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Nitro-Grela Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of nitro-Grela, a versatile second-generation Hoveyda-Grubbs type ruthenium metathesis catalyst. Accurate and consistent preparation of catalyst stock solutions is crucial for achieving reproducible results in olefin metathesis reactions, which are pivotal in the synthesis of pharmaceuticals and advanced materials.
Introduction
This compound, chemically known as [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II), is a highly active and stable catalyst for various olefin metathesis transformations.[1] Its enhanced stability and broad functional group tolerance make it a valuable tool in organic synthesis.[2] Proper handling and preparation of this catalyst are essential for maximizing its performance and ensuring the reliability of experimental outcomes. This application note outlines the necessary information and a step-by-step procedure for preparing this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [1][3] |
| Molecular Weight | 671.62 g/mol | [1][3] |
| Appearance | Green to dark green powder/crystal | [3] |
| Melting Point | >300 °C | |
| Long-term Storage | 2-8 °C under an inert atmosphere | [1][4] |
| Short-term Storage | Room temperature under an inert atmosphere | [1][4] |
| Handling | High stability allows for brief handling in air | [1] |
Solubility of this compound
While precise quantitative solubility data for this compound in various organic solvents is not extensively published, it is known to be compatible with a range of common solvents used in organic synthesis. The table below provides a qualitative guide to its solubility. It is strongly recommended to perform a small-scale solubility test to determine the optimal concentration for your specific application.
| Solvent | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Commonly used for reactions at room temperature. |
| 1,2-Dichloroethane (DCE) | Soluble | Suitable for reactions requiring higher temperatures. |
| Toluene | Soluble | A common solvent for a wide range of metathesis reactions. |
| Tetrahydrofuran (THF) | Likely Soluble | Often used in metathesis, may coordinate to the metal center. |
| Ethyl Acetate | Likely Soluble | A greener solvent alternative. |
| Dioxane | Likely Soluble | Another ether-based solvent option. |
| N,N-Dimethylformamide (DMF) | Potentially Soluble | Use with caution as polar aprotic solvents can affect catalyst activity. |
| Dimethyl Sulfoxide (DMSO) | Potentially Soluble | Use with caution as polar aprotic solvents can affect catalyst activity. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. The concentration of the stock solution should be determined based on the specific requirements of the reaction.
Materials and Equipment
-
This compound catalyst
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or vial with a septum-sealed cap
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Syringes and needles
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
While this compound is relatively air-stable, prolonged exposure to air and moisture should be avoided to maintain its catalytic activity. Handle under an inert atmosphere for long-term storage of the solution.
Step-by-Step Procedure
-
Prepare the Glassware: Ensure the Schlenk flask or vial is clean, dry, and has been purged with an inert gas.
-
Weigh the Catalyst: Accurately weigh the desired amount of this compound powder directly into the flask under a stream of inert gas.
-
Add the Solvent: Using a syringe, add the required volume of anhydrous, degassed solvent to the flask.
-
Dissolve the Catalyst: Place the flask on a magnetic stirrer and stir the mixture at room temperature until the catalyst is completely dissolved. The solution should be clear and green.
-
Storage: Once prepared, the stock solution should be stored under an inert atmosphere in a tightly sealed container at 2-8 °C. For short-term use, storage at room temperature is acceptable. It is recommended to wrap the container in aluminum foil to protect it from light.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Unveiling the Potential of Olefin Metathesis in Molecular Biology: A Look at Nitro-Grela Catalysts
While direct applications of the specific catalyst "nitro-Grela" in molecular biology are not extensively documented, the powerful chemical reaction it facilitates—olefin metathesis—is an emerging and significant tool for researchers, scientists, and drug development professionals. This compound is a ruthenium-based catalyst, a member of the Grubbs-type family of catalysts, renowned for its efficiency in organic synthesis.[1][2] The principles of the reaction it catalyzes are now being adapted for the intricate environment of biological systems.
Olefin metathesis is a Nobel Prize-winning chemical reaction that allows for the precise cutting and rearranging of carbon-carbon double bonds.[3] Its high selectivity and tolerance to various functional groups have made it a cornerstone of modern organic synthesis.[4] Recently, the development of water-soluble and more robust catalysts has opened the door to performing this reaction in aqueous environments, and even within or on the surface of living cells, a field known as bioorthogonal chemistry.[5][6][7]
This report will provide an overview of the applications of olefin metathesis in molecular biology and chemical biology, using the broader context of ruthenium-catalyzed reactions as a proxy for the user's interest in this compound.
Application Notes
The functional group tolerance and selectivity of ruthenium-based metathesis catalysts make them suitable for modifying complex biomolecules.[7] Here are some of the key emerging applications:
-
Site-Selective Protein Modification: One of the most promising applications is the ability to label or modify proteins at specific sites.[8] This is typically achieved by genetically encoding an unnatural amino acid containing an olefin (a carbon-carbon double bond) into a protein of interest. A ruthenium catalyst can then be used to attach a probe, a drug molecule, or another functional group to this olefin handle.[3][8] This allows for precise control over the location of the modification, which is crucial for studying protein function.
-
Protein-Protein Cross-linking: Olefin metathesis can be used to create covalent linkages between two proteins that have been engineered to contain olefin-bearing amino acids. This can be used to study protein-protein interactions or to create novel protein conjugates.
-
Peptide Stapling: In drug development, "stapled" peptides are a class of molecules that have their helical structure reinforced by a synthetic brace. Olefin metathesis is a key technique for creating these staples, which can improve the peptide's stability, cell permeability, and binding affinity to its target.[9][10]
-
In-Vivo Catalysis and Drug Activation: A frontier in this field is the use of ruthenium catalysts to perform chemical reactions inside living cells.[11][12] This could involve activating a pro-drug at a specific location, or synthesizing a bioactive molecule on-demand. The bioorthogonal nature of olefin metathesis is critical here, as it should not interfere with the cell's natural biochemical processes.[11]
-
Synthesis of Biological Probes: Beyond modifying existing biomolecules, olefin metathesis is used to synthesize complex molecules that can be used as probes to study biological systems.
Qualitative Summary of Olefin Metathesis Applications in Chemical Biology
| Application Area | Description | Potential Impact |
| Protein Labeling | Site-specific attachment of fluorophores, biotin, or other tags to proteins. | Elucidating protein function, localization, and interactions. |
| Drug Conjugation | Covalent attachment of therapeutic agents to proteins, such as antibodies. | Development of targeted therapies with reduced side effects. |
| Peptide Therapeutics | Creation of "stapled" peptides with enhanced stability and biological activity. | New class of drugs for challenging targets like protein-protein interactions. |
| Bioorthogonal Chemistry | Performing chemical reactions in living systems without interfering with native processes. | Probing and manipulating cellular functions in real-time. |
| Materials Science | Synthesis of novel biocompatible polymers and hydrogels. | Applications in tissue engineering and drug delivery. |
Visualizing the Workflow: Protein Modification via Olefin Metathesis
The following diagram illustrates a general workflow for the site-selective modification of a protein using olefin metathesis.
Experimental Protocols
While a specific protocol for "this compound" in a molecular biology context is not available, a general protocol for protein modification using a water-soluble Grubbs-type catalyst can be outlined. It is crucial to note that these reactions are highly sensitive to conditions and require careful optimization.
General Protocol for Cross-Metathesis on an Olefin-Containing Protein
1. Materials:
-
Protein of interest containing an unnatural amino acid with an olefin side chain (e.g., S-allylcysteine).[3]
-
Water-soluble ruthenium catalyst (e.g., a PEG-modified Grubbs or Hoveyda-Grubbs catalyst).[13]
-
Olefin-containing probe molecule.
-
Reaction buffer (e.g., phosphate or HEPES buffer, pH 7.4). Note that some buffers can inhibit catalysis.[6]
-
Organic co-solvent if necessary (e.g., DMSO, DMF, tBuOH).[8][14]
-
Inert gas (argon or nitrogen).
-
Quenching agent (e.g., ethyl vinyl ether).
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the protein in the chosen reaction buffer.
-
Prepare a stock solution of the olefin-containing probe, typically in an organic co-solvent.
-
Prepare a stock solution of the ruthenium catalyst in an appropriate solvent (water or co-solvent) immediately before use. This should be done in a glovebox or under an inert atmosphere if the catalyst is air-sensitive.
-
-
Reaction Setup:
-
In a reaction vessel, combine the protein solution and the probe solution.
-
Degas the mixture thoroughly by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Initiate the reaction by adding the required amount of the catalyst solution. The final catalyst concentration is typically in the low millimolar range.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle stirring.
-
Monitor the reaction progress over time using techniques such as LC-MS or SDS-PAGE (if the probe causes a significant mass shift).
-
-
Quenching:
-
Once the reaction has reached the desired level of completion, quench the reaction by adding an excess of a quenching agent like ethyl vinyl ether. This will react with the catalyst and prevent further reaction.
-
-
Purification:
-
Purify the modified protein from the reaction mixture to remove the catalyst, unreacted probe, and any byproducts. This can be achieved using standard protein purification techniques such as size-exclusion chromatography or affinity chromatography.
-
6. Characterization:
- Confirm the successful modification of the protein using mass spectrometry (to verify the mass of the conjugate) and other relevant analytical techniques (e.g., fluorescence spectroscopy if a fluorescent probe was used).
Important Considerations:
-
Catalyst Choice: The choice of catalyst is critical. Water-soluble and stable catalysts are necessary for biological applications.[5][13]
-
Solvent: While the goal is to work in aqueous media, sometimes a co-solvent is required to solubilize the probe or improve catalyst performance.[14]
-
Oxygen Sensitivity: Many ruthenium catalysts are sensitive to oxygen, so working under inert conditions is often necessary.
-
Substrate Compatibility: The protein and probe must be stable under the reaction conditions.
A Note on Nitroalkylation
It is important to distinguish olefin metathesis from another protein modification technique known as nitroalkylation . Search results may show this term in the context of protein modification. Nitroalkylation involves the reaction of nitroalkanes with aldehydes to form a new carbon-carbon bond. This is a completely different chemical transformation from the ruthenium-catalyzed reaction of two olefins and does not involve this compound or similar catalysts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olefin metathesis catalysts embedded in β-barrel proteins: creating artificial metalloproteins for olefin metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Redox Isomerizations inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 14. Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Application Notes and Protocols for nitro-Grela as an Olefin Metathesis Catalyst
It appears there may be a misunderstanding regarding the application of "nitro-Grela." Based on current scientific literature, this compound is a highly efficient, second-generation ruthenium-based catalyst used in organic chemistry for olefin metathesis reactions. It is not documented as a biochemical probe for the ghrelin receptor.
This document will address both the established use of this compound as a catalyst and separately discuss the nature of biochemical probes for the ghrelin receptor to ensure comprehensive and accurate information for your research.
Audience: Organic chemists, medicinal chemists, and materials scientists.
Introduction: this compound is a universal ruthenium catalyst that demonstrates high activity and selectivity in a variety of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis.[1][2] Its enhanced stability and efficiency, particularly with electron-deficient olefins, make it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II) |
| CAS Number | 502964-52-5 |
| Molecular Formula | C₃₁H₃₇Cl₂N₃O₃Ru |
| Molecular Weight | 671.62 g/mol |
| Appearance | Green to dark green powder/crystal |
| Melting Point | >300 °C |
| Storage Temperature | 2-8°C under an inert atmosphere |
Catalytic Performance Advantages
| Feature | Description |
| High Activity | Achieves ≥ 95% conversion in many cross-metathesis reactions at 25–40 °C. |
| Broad Substrate Scope | Effective for olefins with various functional groups such as alcohols, esters, and amides. |
| Operational Ease | Exhibits high stability, allowing for handling in the air for short periods. |
| Selectivity | Provides high selectivity in cross-metathesis with Type 1 olefins and electron-deficient partners.[2] |
| Lower Catalyst Loading | Often requires lower catalyst loading compared to Grubbs II and Hoveyda-Grubbs II catalysts.[2] |
Catalytic Cycle: Olefin Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which proceeds through a series of [2+2] cycloadditions and cycloreversions.
Caption: The Chauvin mechanism for olefin metathesis catalyzed by a ruthenium complex.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a diene, such as diethyl diallylmalonate (DEDAM).
Materials:
-
This compound catalyst
-
Diethyl diallylmalonate (DEDAM)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate (e.g., DEDAM, 1 equivalent) in the chosen anhydrous, degassed solvent to a concentration of 0.1-0.2 M.
-
Add the this compound catalyst (0.1-5 mol%) to the solution while stirring.
-
Stir the reaction mixture at room temperature (or heat as required) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired cyclic product.
Experimental Workflow: RCM
Caption: A typical experimental workflow for Ring-Closing Metathesis (RCM).
Part 2: Biochemical Probes for the Ghrelin Receptor
Audience: Researchers, scientists, and drug development professionals in endocrinology, metabolism, and neuroscience.
Introduction: The ghrelin receptor, officially known as the growth hormone secretagogue receptor 1a (GHS-R1a), is a G protein-coupled receptor (GPCR). Its endogenous ligand is ghrelin, a peptide hormone primarily produced in the stomach that plays a crucial role in regulating appetite, growth hormone release, and energy homeostasis.[4] Biochemical probes are essential tools for studying the ghrelin receptor's function, distribution, and potential as a therapeutic target. These probes are typically categorized as agonists, antagonists, or inverse agonists.
Classes of Ghrelin Receptor Probes
| Probe Class | Mechanism of Action | Example Applications |
| Agonists | Bind to and activate the ghrelin receptor, mimicking the effect of endogenous ghrelin. | Studying pathways of appetite stimulation, developing treatments for cachexia and gastroparesis. |
| Antagonists | Bind to the receptor and block the binding and action of ghrelin. | Investigating the role of ghrelin in obesity and metabolic disorders. |
| Inverse Agonists | Bind to the receptor and reduce its basal (constitutive) activity, which is a notable feature of GHS-R1a. | Probing the constitutive signaling of the receptor, potential therapeutics for metabolic syndrome. |
Development of Advanced Probes
To visualize and quantify ghrelin receptors in vitro and in vivo, modified ligands are developed. These include:
-
Radiolabeled Probes: Ghrelin analogues labeled with radioisotopes (e.g., ¹²⁵I, ¹⁸F, ⁶⁸Ga) are used in competitive binding assays and for in vivo imaging with Positron Emission Tomography (PET).[5][6]
-
Fluorescent Probes: Ghrelin analogues conjugated to fluorescent dyes (e.g., fluorescein) allow for receptor tracking and quantification in cells and tissues using microscopy and flow cytometry.[7]
Ghrelin Receptor Signaling Pathway
Upon activation by an agonist, the GHS-R1a receptor primarily couples to the Gαq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: Simplified signaling pathway of the ghrelin receptor (GHS-R1a).
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ghrelin receptor as a novel imaging target for prostatic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for nitro-Grela in Catalysis
Introduction
Based on available scientific literature, nitro-Grela is a specialized, ruthenium-based catalyst primarily utilized in the field of organic synthesis, specifically for olefin metathesis reactions.[1][2] It is not documented for use in protein labeling experiments. Protein labeling typically involves the attachment of a detectable marker to a protein, a process for which this compound's catalytic activity in forming carbon-carbon double bonds is not suited.[3][4] This document provides detailed application notes and protocols for the established use of this compound as a catalyst in organic synthesis, targeting researchers, scientists, and professionals in drug development.
This compound is valued for its efficiency and selectivity in a variety of metathesis transformations, including cross-metathesis (CM) and ring-closing metathesis (RCM).[2] It often provides superior results compared to other common catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, particularly in reactions involving sterically demanding substrates or requiring lower temperatures.[2]
Application Notes
Primary Applications of this compound:
-
Cross-Metathesis (CM): this compound demonstrates high selectivity in CM reactions, especially between type 1 olefins and electron-deficient partners.[2] This makes it a valuable tool for synthesizing complex molecules and pharmaceutical intermediates.[1]
-
Ring-Closing Metathesis (RCM): The catalyst is effective in RCM, even at lower temperatures (e.g., 0 °C), which can be advantageous for sensitive substrates.[2] An iodide-containing version, this compound-I₂, shows enhanced performance in macrocyclization.[5][6]
-
Enyne Metathesis: It has been shown to achieve higher conversion with lower catalyst loading compared to other catalysts like Hoveyda-Grubbs in enyne reactions.[2]
Advantages of this compound:
-
High Efficiency and Selectivity: Provides good results across a wide range of metathesis reactions.[2]
-
Performance at Lower Temperatures: Enables reactions to be performed at reduced temperatures, which can improve selectivity and be beneficial for thermally sensitive molecules.[2]
-
Lower Catalyst Loading: Often requires a smaller amount of catalyst compared to other common ruthenium catalysts.[2]
-
Robustness: Iodide-containing variants of this compound exhibit increased stability and are less sensitive to impurities and protic solvents.[5][6]
Quantitative Data Summary
The following table summarizes the comparative performance and key characteristics of this compound based on available data.
| Parameter | This compound | Comparison Catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) | Citation(s) |
| Application | Cross-Metathesis (CM), Ring-Closing Metathesis (RCM), Enyne Metathesis | CM, RCM, Enyne Metathesis | [2] |
| CM Selectivity | High, especially with type 1 olefins and electron-deficient partners. | Variable | [2] |
| RCM Reaction Temp. | Can be effective at lower temperatures (e.g., 0°C). | Often require higher temperatures. | [2] |
| Enyne Catalyst Loading | Achieves higher conversion with 2.5 times lower loading. | Higher loading required for similar conversion. | [2] |
| Molecular Weight | 671.63 g/mol | Varies by catalyst | [1] |
| Appearance | Green to dark green crystal | Varies by catalyst | [1] |
| Storage Temperature | 2 - 8 °C | Typically 2 - 8 °C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Cross-Metathesis (CM) using this compound
This protocol provides a general guideline for a cross-metathesis reaction. Optimal conditions such as solvent, temperature, and catalyst loading should be determined for each specific substrate pair.
Materials:
-
This compound catalyst
-
Olefin substrate 1
-
Olefin substrate 2 (cross-partner)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Ethyl vinyl ether (for quenching)
-
Silica gel for purification
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the olefin substrates to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the substrates in the anhydrous, degassed solvent. The concentration will depend on the specific reaction but is typically in the range of 0.1-0.5 M.
-
-
Catalyst Addition:
-
Weigh the required amount of this compound catalyst (typically 0.1-5 mol%) in a separate vial under an inert atmosphere.
-
Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (can range from 0 °C to 40 °C or higher).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Quenching:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
-
Visualizations
Caption: Catalytic cycle of olefin metathesis.
Caption: General workflow for a cross-metathesis reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Protein Labeling | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitric Oxide Detection: The Griess Assay
A Note on Terminology: The term "nitro-Grela" refers to a specific ruthenium-based catalyst used in organic chemistry for a reaction called olefin metathesis. It is not associated with a biological assay for the detection of nitric oxide (NO). This document provides detailed protocols for the widely used Griess assay , a standard method for the indirect quantification of nitric oxide in biological samples.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO is challenging. The Griess assay provides a simple and sensitive colorimetric method for the indirect measurement of NO by detecting its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1][2] This method is suitable for various biological samples, including cell culture supernatants, plasma, serum, and tissue homogenates.[3]
The principle of the Griess assay involves two main steps. First, nitrate is converted to nitrite using nitrate reductase. Then, nitrite reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which in turn couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye.[2][4] The intensity of the resulting pink/magenta color is proportional to the total nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[3][4][5]
Experimental Protocols
1. Preparation of Reagents
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store at 4°C, protected from light.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Dissolve 0.1 g of NED in 100 mL of deionized water. Store at 4°C, protected from light.
-
Note: Prepare the final Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
-
Nitrate Reductase Buffer: Prepare according to the manufacturer's instructions (typically a buffer containing NADPH).
-
Nitrate Reductase: Reconstitute according to the manufacturer's instructions.
-
Nitrite Standard Solution: Prepare a 1 M stock solution of sodium nitrite in deionized water. From this stock, prepare a working standard of 100 µM by serial dilution.
2. Sample Preparation
-
Cell Culture Supernatants: Collect cell culture medium and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Plasma/Serum: Collect blood and process to obtain plasma (using an anticoagulant like heparin or EDTA) or serum. Centrifuge to remove any particulate matter. Samples may require deproteinization using a zinc sulfate solution or ultrafiltration to avoid interference.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge at high speed (e.g., 10,000 x g) to pellet cellular debris, and collect the supernatant.
3. Assay Procedure (96-well plate format)
-
Standard Curve Preparation:
-
Add 50 µL of culture medium or appropriate buffer to multiple wells of a 96-well plate.
-
Create a serial dilution of the 100 µM nitrite standard to generate concentrations ranging from 0 to 100 µM. For example, add 50 µL of the 100 µM standard to the first well, mix, and then transfer 50 µL to the next well, continuing this two-fold serial dilution.
-
-
Sample Measurement:
-
Add 50 µL of each unknown sample to separate wells.
-
Optional (for total NO measurement): To convert nitrate to nitrite, add 10 µL of nitrate reductase and 10 µL of the enzyme cofactor (e.g., NADPH) to each standard and sample well. Incubate at room temperature for 1 hour.
-
-
Color Development:
-
Add 50 µL of Griess Reagent (freshly mixed Component A and B) to all standard and sample wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
4. Data Analysis
-
Subtract the absorbance of the blank (0 µM nitrite) from all standard and sample readings.
-
Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.
Data Presentation
Table 1: Example Nitrite Standard Curve Data
| Nitrite Concentration (µM) | Absorbance at 540 nm (Corrected) |
| 100 | 1.250 |
| 50 | 0.625 |
| 25 | 0.312 |
| 12.5 | 0.156 |
| 6.25 | 0.078 |
| 3.125 | 0.039 |
| 0 | 0.000 |
Table 2: Example Quantification of Nitrite in Cell Culture Supernatants
| Sample | Treatment | Corrected Absorbance at 540 nm | Nitrite Concentration (µM) |
| 1 | Control | 0.050 | 4.0 |
| 2 | LPS (1 µg/mL) | 0.450 | 36.0 |
| 3 | LPS + L-NAME (1 mM) | 0.080 | 6.4 |
Visualizations
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. Nitric Oxide Assay Kit (Colorimetric) (KA1641): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
troubleshooting nitro-Grela assay variability
The search results provided information about "nitro-Grela" as a catalyst for olefin metathesis, but not in the context of a biological assay. It appears there might be a misunderstanding of the term "this compound assay". The user's query seems to conflate a chemical catalyst with a biological assay format.
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Technical Support Center: this compound Assay
Welcome to the technical support center for the this compound assay. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay? A: The this compound assay is a fluorescence-based method used to measure enzyme activity. It utilizes a specific substrate that, when cleaved by the enzyme of interest, releases a fluorescent product. The intensity of the fluorescent signal is directly proportional to the enzyme's activity.
Q2: What are the most common sources of variability in this assay? A: The most common sources of variability include inconsistent pipetting, temperature fluctuations, variations in cell number or protein concentration, reagent degradation, and improper incubation times.[1][2][3] Identifying and controlling these factors is crucial for reproducibility.[1]
Q3: My signal-to-background ratio is low. What can I do? A: A low signal-to-background ratio can be caused by high background fluorescence or low enzyme activity. To troubleshoot, consider increasing the substrate or enzyme concentration, optimizing the incubation time, or using a specialized assay buffer to reduce non-specific signal.[4][5][6] Ensure that your microplates are appropriate for fluorescence assays (black plates are recommended) to minimize background from scattered light.[2]
Q4: Why are my replicate wells showing high variation? A: High variation between replicates, or poor duplicates, often points to technical errors. Ensure thorough mixing of reagents before and after adding them to the wells, calibrate your pipettes regularly, and pay close attention to consistent pipetting technique.[2][3][7] Edge effects can also contribute; consider avoiding the outer wells of the plate or filling them with a blank solution.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter.
Problem 1: High Background Signal
A high background can mask the true signal from your samples, leading to a low signal-to-background ratio.
| Possible Cause | Recommended Solution |
| Substrate Instability/Degradation | Prepare the this compound substrate solution fresh for each experiment. Protect it from light and store it according to the manufacturer's instructions. |
| Contaminated Reagents or Buffers | Use fresh, high-purity water and reagents to prepare all buffers. Filter-sterilize buffers if necessary.[9] |
| Autofluorescence from Media or Samples | Run a control with media or sample lysate alone (without the this compound substrate) to quantify autofluorescence. If high, consider using phenol red-free media or a different lysis buffer. |
| Incorrect Microplate Type | Use opaque, black microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[2] |
| Incubation Time Too Long | An overly long incubation can lead to the accumulation of non-specific signal. Perform a time-course experiment to determine the optimal incubation period where the specific signal is high and the background is low.[9] |
Problem 2: Weak or No Signal
This issue suggests a problem with one of the core components or steps of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme or cell lysate has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a positive control if available. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all components (e.g., substrate, enzyme, co-factors) were added in the correct order.[2][9] |
| Incorrect Assay Temperature | Enzymes have optimal temperature ranges. Equilibrate all reagents to the recommended assay temperature before starting the experiment.[2][9] |
| Incorrect Filter Settings on Plate Reader | Verify that the excitation and emission wavelengths set on the plate reader match the spectral properties of the fluorescent product.[2] |
| Insufficient Incubation Time | The reaction may not have had enough time to proceed. Increase the incubation time and re-read the plate.[9] |
Problem 3: Inconsistent Results (High CV%)
Inconsistent data between experiments or high coefficient of variation (CV%) within an experiment points to issues with precision.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when dispensing reagents into wells.[2][3] |
| Temperature Gradients Across the Plate | Avoid stacking plates during incubation.[3] Ensure the entire plate reaches a uniform temperature by allowing it to equilibrate in the incubator before adding the final reagent. |
| Inconsistent Cell Seeding or Lysis | If using cell lysates, ensure cells are evenly suspended before seeding. For lysis, ensure complete and uniform lysis across all wells by adding the lysis buffer consistently and allowing for adequate incubation. |
| Improper Mixing | Gently tap or use an orbital shaker to mix the contents of the wells after reagent addition to ensure a homogeneous reaction.[2][7] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature changes. Avoid using the outermost rows and columns for samples; instead, fill them with buffer or media.[8] |
Experimental Protocols & Data
Protocol: Optimizing Incubation Time
This experiment helps determine the optimal time point to measure fluorescence for the best signal-to-background ratio.
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Prepare Reagents: Prepare assay buffer, enzyme solution (positive control), and this compound substrate solution. Prepare a "No Enzyme" control using buffer instead of the enzyme solution.
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Plate Setup: Dispense the enzyme solution and "No Enzyme" control into multiple wells of a 96-well black plate.
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Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
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Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the correct excitation/emission wavelengths. Take readings every 5 minutes for a period of 2 hours.
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Data Analysis: For each time point, subtract the average "No Enzyme" background fluorescence from the average "Enzyme" signal. Plot the net fluorescence over time to identify the linear range of the reaction. Calculate the signal-to-background ratio at each point.
| Incubation Time (min) | Signal (RFU) | Background (RFU) | Net Signal (RFU) | Signal-to-Background Ratio |
| 10 | 2,500 | 500 | 2,000 | 5.0 |
| 20 | 5,100 | 550 | 4,550 | 9.3 |
| 30 | 9,800 | 600 | 9,200 | 16.3 |
| 60 | 18,500 | 800 | 17,700 | 23.1 |
| 90 | 22,000 | 1,200 | 20,800 | 18.3 |
| 120 | 23,500 | 1,800 | 21,700 | 13.1 |
Visual Guides
This compound Assay Workflow
The following diagram illustrates the standard experimental sequence for the this compound assay.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the reasons for the low signal-to-background ratio after the synthesis and purification of a molecular beacon and how do I solve the problem? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
how to improve nitro-Grela signal-to-noise ratio
Welcome to the technical support center for Nitro-Grela catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your analytical data when conducting olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a universal, second-generation Hoveyda-Grubbs type ruthenium-based catalyst used for olefin metathesis.[1][2] Its key features include high stability, allowing it to be handled in the air, and high activity for various metathesis reactions such as ring-closing metathesis (RCM), cross-metathesis (CM), and en-yne metathesis.[1][2] It is particularly effective for reactions involving sterically demanding substrates and electron-deficient partners.[2]
Q2: What does "signal-to-noise ratio" refer to in the context of a chemical reaction with this compound?
In the context of chemical reactions using this compound, the "signal-to-noise ratio" (S/N) refers to the quality of the analytical data obtained from techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The "signal" is the measurement of your desired product, while the "noise" represents background interference, impurities, or byproducts that can obscure this signal. A high S/N ratio is crucial for accurate quantification of reaction conversion and yield.
Q3: What are the common causes of a low signal-to-noise ratio in my analytical data?
Several factors can contribute to a low S/N ratio:
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Incomplete reaction or low conversion: This leads to a weak product signal.
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Catalyst decomposition: Decomposed catalyst fragments can create multiple small peaks in your analytical trace, increasing the background noise.
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Presence of impurities: Impurities in your starting materials or solvents can react with the catalyst or your substrates, leading to unwanted byproducts that contribute to noise.
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Suboptimal analytical method: Improperly configured analytical instruments (e.g., NMR, GC, HPLC) can lead to poor resolution and high background noise.
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Formation of isomeric byproducts: Non-selective reactions can produce isomers of your desired product, which may be difficult to separate and quantify, appearing as noise around your main signal.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions to Improve Product Signal
A weak product signal is a primary contributor to a low S/N ratio. The following table outlines key parameters to optimize for improved reaction conversion.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with the recommended catalyst loading (e.g., 0.1-5 mol%). If conversion is low, incrementally increase the loading. | Ensures a sufficient amount of active catalyst is present to drive the reaction to completion. |
| Temperature | This compound is active at a range of temperatures (room temperature to 100°C).[1] If the reaction is sluggish, consider a moderate increase in temperature (e.g., in 10°C increments). | Higher temperatures can increase the reaction rate but may also lead to faster catalyst decomposition. |
| Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC. Extend the reaction time if conversion is incomplete. | Allows the reaction to proceed to completion, maximizing the product signal. |
| Solvent | Use high-purity, degassed solvents. Toluene, DCM, and 2-MeTHF are commonly used. For challenging reactions, consider iodide-containing this compound analogues which show enhanced stability in protic or coordinating solvents.[3] | Impurities in solvents (e.g., water, oxygen) can deactivate the catalyst. The choice of solvent can also influence catalyst stability and activity. |
| Substrate Purity | Purify substrates to remove any potential inhibitors or competing reactants. | Impurities can consume the catalyst or lead to the formation of byproducts, reducing the yield of the desired product. |
Guide 2: Minimizing Background Noise from Catalyst Decomposition and Impurities
High background noise can obscure your product signal. The following steps can help minimize noise.
| Issue | Troubleshooting Step | Expected Outcome |
| Catalyst Instability | Store this compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C for long-term storage).[2] Consider using iodide-containing this compound variants for reactions under challenging conditions as they exhibit enhanced stability.[3] | Reduced catalyst decomposition, leading to a cleaner reaction mixture and less background noise in the analysis. |
| Solvent & Substrate Impurities | Use freshly purified and degassed solvents and substrates. Techniques like filtration through activated alumina can remove polar impurities. | Minimizes side reactions and catalyst deactivation, resulting in a cleaner baseline in analytical data. |
| Air and Moisture Sensitivity | While this compound has high stability, for optimal results, perform reactions under an inert atmosphere, especially for prolonged reaction times or at elevated temperatures. | Prevents catalyst deactivation by oxygen and moisture, ensuring high catalytic activity and reducing the formation of decomposition byproducts. |
| Post-Reaction Workup | After the reaction is complete, quench the catalyst using a suitable scavenger (e.g., ethyl vinyl ether or triphenylphosphine) and purify the product using column chromatography. | Removes the ruthenium catalyst and its byproducts from the final product, leading to a cleaner sample for analysis and a significantly improved S/N ratio. |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Metathesis (CM) Reaction
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Preparation: In a glovebox or under an inert atmosphere, add the olefin substrates to a flame-dried Schlenk flask equipped with a magnetic stir bar.
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Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene) to dissolve the substrates.
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Catalyst Addition: Weigh the required amount of this compound catalyst and add it to the reaction mixture.
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Reaction: Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.
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Quenching: Once the reaction is complete, add a catalyst scavenger (e.g., a few drops of ethyl vinyl ether) and stir for 30 minutes.
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Workup: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
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Analysis: Analyze the purified product by NMR, GC-MS, or other appropriate analytical techniques to determine yield and purity.
Visualizations
Caption: A typical experimental workflow for an olefin metathesis reaction using a this compound catalyst.
Caption: A troubleshooting flowchart for addressing low signal-to-noise ratios in analytical data.
References
optimizing nitro-Grela concentration for experiments
Technical Support Center: Nitro-Grela
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a valuable tool for cancer research.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: How should I store this compound solutions?
A3: Lyophilized this compound should be stored at -20°C. The 10 mM stock solution in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use applications.
Q4: How can I confirm that this compound is active in my experimental system?
A4: The most direct method to confirm the activity of this compound is to assess the phosphorylation status of ERK1/2 (p-ERK1/2) via Western blotting. A significant reduction in the levels of p-ERK1/2 upon treatment with this compound indicates successful target engagement and inhibition.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound on my cells.
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Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell lines.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
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Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.
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Solution: Use a fresh aliquot of the this compound stock solution. To verify the activity of the compound, use a well-characterized positive control cell line known to be sensitive to MEK inhibition.
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Possible Cause 3: Insufficient Incubation Time. The time required to observe a downstream effect may vary.
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Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing the desired phenotype.
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Problem: I am observing high levels of cytotoxicity or off-target effects.
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Possible Cause 1: Concentration is too high. Excessive concentrations of this compound can lead to off-target effects and cellular toxicity.
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Solution: Lower the concentration of this compound used in your experiments. Correlate the observed phenotype with the inhibition of p-ERK1/2 to ensure the effect is on-target.
-
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Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (nM) | Notes |
| A549 | Non-small cell lung cancer | 10 - 100 | High baseline MAPK pathway activation. |
| HeLa | Cervical cancer | 50 - 500 | Moderate sensitivity. |
| MCF-7 | Breast cancer | 100 - 1000 | Lower sensitivity, may require higher concentrations. |
| HT-29 | Colorectal cancer | 5 - 50 | High sensitivity due to BRAF mutation. |
Table 2: Example IC50 Values for this compound in Cell Viability Assays (72-hour treatment)
| Cell Line | IC50 (nM) | Assay Method |
| A549 | 25 | CellTiter-Glo® |
| HeLa | 150 | MTT |
| MCF-7 | 450 | Resazurin |
| HT-29 | 15 | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 2 hours).
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Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
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Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Caption: Troubleshooting decision tree for a lack of experimental effect.
common issues with nitro-Grela stability in solution
This technical support center provides guidance on common stability issues encountered with Nitro-Grela in solution. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments with this compound.
Q1: I am observing a rapid loss of this compound concentration in my aqueous solution, even when stored at 4°C. What could be the cause?
A1: Rapid degradation of this compound in aqueous solutions is a common issue, often attributable to hydrolysis or redox instability. The nitro-group can be susceptible to reduction, and the core molecule may have hydrolytically labile bonds.
Recommended Actions:
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pH Adjustment: The stability of this compound is highly pH-dependent. We recommend preparing solutions in a buffered system. Avoid highly acidic or alkaline conditions. For initial testing, a phosphate buffer at pH 6.0-7.0 is recommended.
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Solvent Selection: If your experimental design allows, consider using a co-solvent system. The addition of organic solvents like DMSO or ethanol can sometimes reduce the rate of hydrolysis. However, compatibility with your assay must be confirmed.
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Degas Solvents: Dissolved oxygen can contribute to oxidative degradation. Degassing your solvents prior to use can mitigate this issue.
Q2: My solution of this compound is changing color from colorless to a faint yellow/brown. Why is this happening?
A2: The development of color in your this compound solution is often an indicator of degradation, potentially due to photodecomposition or chemical degradation leading to chromophoric byproducts. The nitro-aromatic functional group can be light-sensitive.
Recommended Actions:
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Protect from Light: Always store this compound solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental procedures.
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Inert Atmosphere: If photodecomposition is suspected to be catalyzed by atmospheric components, preparing and storing the solution under an inert gas like argon or nitrogen can be beneficial.
Q3: I am seeing precipitation or cloudiness in my concentrated this compound stock solution. What should I do?
A3: Precipitation or cloudiness suggests that the solubility limit of this compound has been exceeded or that the compound is aggregating.
Recommended Actions:
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Lower Concentration: Prepare a less concentrated stock solution. It is often better to prepare a fresh dilution from a solid stock for each experiment.
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Solubility Enhancers: Consider the use of solubility-enhancing excipients, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), if compatible with your experimental system.
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Gentle Warming and Sonication: Brief, gentle warming (to no more than 37°C) and sonication can help redissolve precipitated material. However, be cautious as heat can also accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound stock solution?
A1: For short-term storage (up to 1 week), a solution buffered at pH 6.5 and stored at 2-8°C, protected from light, is recommended. For long-term storage, it is best to store the compound as a solid at -20°C or -80°C and prepare solutions fresh.
Q2: How can I monitor the stability of this compound in my formulation?
A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method. A decrease in the peak area of the parent this compound peak and the appearance of new peaks over time are indicative of degradation.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 4.0 | 85% | 60% |
| 6.5 | 98% | 92% |
| 8.0 | 90% | 75% |
Table 2: Effect of Temperature on this compound Stability in pH 6.5 Buffer
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | 99% | 97% |
| 25°C | 98% | 92% |
| 37°C | 92% | 80% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound.
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Preparation of Solutions:
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Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Dilute the stock solution to a final concentration of 50 µg/mL in the desired buffer systems (e.g., pH 4.0, 6.5, 8.0).
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Incubation:
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Store aliquots of the solutions under different conditions (e.g., 4°C, 25°C, 37°C; light-exposed vs. light-protected).
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Sampling:
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
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-
HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the λmax of this compound (e.g., 280 nm).
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Injection Volume: 10 µL.
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-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
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Visual Guides
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
Technical Support Center: Preventing Off-Target Effects of Nitro-Grela
Welcome to the Nitro-Grela Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound?
A1: Off-target effects with kinase inhibitors like this compound can arise from several factors. Due to the conserved nature of the ATP-binding pocket across the human kinome, even highly selective inhibitors can bind to unintended kinases.[1] Additionally, at higher concentrations, the inhibitor is more likely to bind to lower-affinity off-targets.[2] The chemical scaffold of the inhibitor itself might also interact with other proteins, leading to non-kinase-related off-target effects.
Q2: How can I determine if the observed phenotype in my experiment is a result of an off-target effect?
A2: Several advanced validation techniques can help you distinguish between on-target and off-target effects. One robust method is the use of genetic knockdown or knockout techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[2] If the observed phenotype persists even in the absence of the target protein, it strongly suggests an off-target effect.[2] Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[2]
Q3: What proactive steps can I take in my experimental design to minimize off-target effects?
A3: To proactively minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Titrating the compound to find the lowest concentration that produces the desired on-target effect is a key first step.[2] Employing a structurally similar but inactive analog of your compound as a negative control can also help ensure that the observed effects are not due to the chemical scaffold itself.[2] Whenever possible, select inhibitors that are well-characterized and known for their high selectivity.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background signals can obscure the true inhibitory effects of this compound. This guide provides a systematic approach to identifying and mitigating the sources of high background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference | Run a "No Enzyme" control experiment where the kinase is omitted from the assay.[3] | The signal should remain at background levels. An increase in signal with a higher concentration of this compound indicates direct interference with the assay's detection method.[3] |
| Contaminated Reagents | Test for ATP contamination in buffer components or the substrate. | Reagents should be free of interfering substances. |
| Compound Aggregation | Repeat the primary kinase assay with and without a detergent like 0.01% Triton X-100 in the assay buffer.[3] | If aggregation is the issue, the presence of a detergent should reduce the high background signal. |
Issue 2: Inconsistent IC50 Values
Variability in IC50 values between experiments can compromise the reliability of your results. Follow these steps to improve reproducibility.
| Potential Cause | Troubleshooting Step | Recommendation |
| ATP Concentration | The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[4] | Maintain a consistent ATP concentration across all experiments. For comparative studies, it is often recommended to use an ATP concentration that is close to the Km value for the specific kinase.[5] |
| Inhibitor Solubility and Stability | Ensure this compound is fully dissolved in the solvent and diluted appropriately in the assay buffer.[6] | Prepare fresh serial dilutions for each experiment and visually inspect for any precipitation.[4] |
| Reaction Time | The kinase reaction may not be in the linear range. | Perform a time-course experiment to determine the optimal reaction time where product formation is linear.[6] |
| Enzyme Concentration | The concentration of the kinase can influence the apparent IC50.[4] | Use a consistent and validated concentration of the enzyme in all experiments.[4] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of this compound against a target kinase.[6]
Methodology:
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Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compound in the appropriate kinase buffer.
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Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
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Add Kinase and Substrate: Add a mixture containing the recombinant active kinase and a suitable substrate.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves depleting the remaining ATP, then converting the generated ADP to ATP, which is used in a luciferase reaction.[6]
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Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[6] Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the target engagement of this compound in a cellular environment.[2]
Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
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Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative methods.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target inhibition of a signaling pathway by this compound.
References
nitro-Grela experimental controls and best practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using nitro-Grela catalysts in olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a ruthenium-based olefin metathesis catalyst. It is known for its high efficiency and selectivity in a variety of metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and En-Yn metathesis.[1] It is particularly effective for reactions involving sterically demanding substrates and electron-deficient partners.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound exhibits high stability, allowing for handling in the air.[1][2] However, for long-term storage (>1 week), it is recommended to store the catalyst under an inert gas atmosphere at 2-8 °C. For short-term storage (<1 week), it can be kept under an inert gas at ambient temperature.[1][2]
Q3: What are the main advantages of this compound compared to other metathesis catalysts like Grubbs II or Hoveyda-Grubbs II?
A3: this compound offers several advantages, including the ability to perform reactions at lower temperatures and with lower catalyst loading.[1] It often provides higher selectivity and conversion rates.[1] For instance, in en-yn metathesis, this compound can achieve higher conversion with a significantly lower catalyst loading compared to Hoveyda-Grubbs II.[1]
Q4: Are there modified versions of this compound catalysts available?
A4: Yes, there are iodide-containing this compound analogues. These variants exhibit enhanced stability and are less sensitive to impurities, especially under challenging reaction conditions such as in the presence of protic solvents or at very low concentrations.[3][4][5] They are particularly well-suited for macrocyclization reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. | Ensure the catalyst has been stored under an inert atmosphere and at the recommended temperature. Use a fresh batch of catalyst if degradation is suspected. |
| Presence of Impurities: Substrates or solvents may contain impurities that inhibit the catalyst. Basic amines, in particular, can reduce catalyst efficiency.[3] | Purify substrates and solvents prior to use. Ensure solvents are dry and degassed. Using ACS-grade solvents without purification can sometimes lead to lower yields and selectivity.[3] | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction. | While this compound is highly active, some challenging substrates may require a higher catalyst loading. Perform a small-scale reaction with increased catalyst concentration to test this. | |
| Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the chosen conditions. | Consider modifying the reaction conditions, such as increasing the temperature or using a more robust iodide-containing this compound catalyst.[3] | |
| Low Selectivity / Formation of Byproducts | Double Bond Isomerization: The catalyst can sometimes promote the isomerization of the double bond in the product.[3] | Use of iodide-containing this compound catalysts can suppress the formation of non-metathetic byproducts.[2] |
| Oligomerization/Polymerization: In RCM, high concentrations can favor intermolecular reactions, leading to the formation of oligomers or polymers.[6] | Run the reaction at a lower concentration. For macrocyclization, slow addition of the substrate to the reaction mixture can also be beneficial. | |
| Ethylene Accumulation: In reactions that produce ethylene as a byproduct, its accumulation can inhibit the catalyst and shift the equilibrium. | To drive the reaction to completion, ensure efficient removal of ethylene by performing the reaction under a vacuum or with a gentle stream of an inert gas like argon or nitrogen.[6] | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst may be decomposing over the course of the reaction, especially at elevated temperatures. | The iodide-containing this compound analogues offer enhanced stability and may be a better choice for prolonged reactions.[3][4] Consider running the reaction at a lower temperature if possible.[1] |
| Product Inhibition: The product of the reaction may be coordinating to the ruthenium center and inhibiting further catalysis. | This is a substrate-specific issue. If suspected, try to remove the product from the reaction mixture as it is formed, if feasible. | |
| Difficulty in Product Purification | Ruthenium Contamination: Residual ruthenium from the catalyst can be difficult to remove from the final product. | Several methods can be used for ruthenium removal, including silica gel chromatography, treatment with activated carbon, or the use of specific scavengers like lead tetraacetate or triphenylphosphine oxide. |
| Formation of Hard-to-Separate Byproducts: The reaction may be producing isomers or oligomers that are difficult to separate from the desired product. | Optimize the reaction conditions to improve selectivity (see above). Modifying the chromatographic separation method (e.g., using a different solvent system or stationary phase) may also be necessary. |
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound catalyst
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Substrate (diene)
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Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
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Schlenk flask or similar reaction vessel
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Inert gas supply (Argon or Nitrogen)
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Magnetic stirrer and stir bar
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup:
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Place the desired amount of the diene substrate into a clean, dry Schlenk flask equipped with a magnetic stir bar.
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Add the anhydrous, degassed solvent to the flask via syringe or cannula to achieve the desired concentration (typically 0.1 to 0.5 M).
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Catalyst Addition:
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In a separate glovebox or under a positive flow of inert gas, weigh the required amount of this compound catalyst (typically 0.1 to 5 mol%).
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Add the catalyst to the reaction mixture. The solution will typically turn green or brown.
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Reaction Monitoring:
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Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures, depending on the substrate).
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Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Reaction Quenching and Workup:
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Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
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Remove the solvent under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired cyclic olefin.
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Visualizations
Caption: A typical experimental workflow for a this compound catalyzed metathesis reaction.
Caption: The general catalytic cycle for olefin metathesis.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
Technical Support Center: Troubleshooting Background Fluorescence in Cellular Assays
Important Initial Clarification: The Role of Nitro-Grela
Before addressing fluorescence troubleshooting, it is essential to clarify that This compound is not a fluorescent probe or dye . It is a highly efficient, universal ruthenium-based catalyst used for a wide range of olefin metathesis transformations in organic synthesis.[1] Its applications are in creating carbon-carbon double bonds, particularly in cross-metathesis (CM) and ring-closing metathesis (RCM) reactions, which are vital for synthesizing complex organic molecules and advanced materials.[2][3] Therefore, this compound is not used in fluorescence microscopy or cell-based imaging assays, and this guide will focus on general strategies for reducing background fluorescence from other sources.
Frequently Asked Questions (FAQs): Understanding Background Fluorescence
Q1: What is background fluorescence?
Background fluorescence is any unwanted signal that reduces the clarity and quality of the specific fluorescence signal from the target of interest. This "noise" can obscure results, lower the signal-to-noise ratio, and lead to inaccurate data interpretation. It can originate from multiple sources, including the cells themselves (autofluorescence), reagents, or the labware being used.[4]
Q2: What are the most common sources of background fluorescence in cell-based assays?
The primary sources can be categorized as follows:
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Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce.[5] Common endogenous fluorophores include NADH, flavins, collagen, and elastin. This is often more pronounced in the blue and green spectral regions.[5]
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Media Components: Common cell culture media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent and can contribute significantly to background noise.[6]
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Non-Specific Antibody Binding: In immunofluorescence, primary or secondary antibodies may bind to unintended targets or surfaces, creating a diffuse background signal.[4][7]
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Reagent and Labware Issues: The use of improperly colored microplates (e.g., using white or clear plates for fluorescence instead of black) can increase background and well-to-well crosstalk.[6][8] Some fixatives or detergents can also increase background.
Troubleshooting Guide: High Background Fluorescence
Q3: My unstained control cells are brightly fluorescent. What is the cause and how can I fix it?
This issue is almost always due to autofluorescence.
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Possible Cause: Endogenous fluorophores within the cells are being excited by your light source. This is particularly common when imaging in the blue or green channels.[5]
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Solution 1: Change Fluorophore: If possible, switch to a fluorophore in a longer wavelength channel (e.g., red or far-red), where cellular autofluorescence is typically lower.
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Solution 2: Use Phenol Red-Free Media: During the final imaging steps, replace standard media with phenol red-free media or phosphate-buffered saline (PBS) to reduce background from the supernatant.[6]
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Solution 3: Implement Background Correction: Use image analysis software to subtract the average fluorescence intensity of an unstained control sample from your experimental images.
Q4: My entire well, including areas without cells, shows a high background signal. What should I do?
This suggests a problem with your reagents or labware.
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Possible Cause 1: Fluorescent Media/Buffers: Components like phenol red, FBS, or riboflavin in your media are common culprits.[6]
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Solution: Image cells in phenol red-free media or a buffered salt solution like PBS.
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Possible Cause 2: Incorrect Microplate: Using clear or white microplates for fluorescence assays can lead to high background and crosstalk between wells.[8]
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Solution: Always use black-walled, clear-bottom microplates for fluorescence-based assays to minimize background and light scatter.[6]
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Q5: My secondary antibody-only control is very bright. How can I reduce this signal?
This indicates non-specific binding of your secondary antibody.
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Possible Cause 1: Insufficient Blocking: The blocking step may not be adequate to prevent the secondary antibody from binding to non-target sites.[7]
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Solution: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent (e.g., bovine serum albumin, normal serum from the host species of the secondary antibody).
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Possible Cause 2: Secondary Antibody Concentration Too High: Using too much secondary antibody increases the likelihood of non-specific interactions.[5]
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Solution: Perform a titration experiment to determine the lowest concentration of the secondary antibody that still provides a strong specific signal.
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Possible Cause 3: Inadequate Washing: Unbound secondary antibodies may not have been sufficiently washed away.[4]
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Solution: Increase the number and/or duration of wash steps after secondary antibody incubation.
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Data Presentation
Table 1: Common Sources of Autofluorescence in Cell-Based Assays
| Source | Primary Emitter(s) | Typical Excitation Max (nm) | Typical Emission Max (nm) | Mitigation Strategy |
| Cell Culture Media | Phenol Red, Riboflavin | ~420-440, ~560 | ~500-550, ~600-620 | Use phenol red-free media or PBS for final imaging step.[6] |
| Cells / Tissue | NADH, Flavins | ~340-360, ~450 | ~450-470, ~520-540 | Use fluorophores in red or far-red channels.[5] |
| Fixatives | Glutaraldehyde | ~400-410 | ~500-510 | Use fresh, high-quality paraformaldehyde (PFA) instead. |
Table 2: Troubleshooting Summary for High Background Signal
| Problem Symptom | Likely Cause(s) | Recommended Solutions |
| High signal in unstained cells | Autofluorescence | Switch to red/far-red fluorophores; use phenol red-free media; perform software background subtraction.[5][6] |
| High signal in secondary antibody-only control | Non-specific secondary antibody binding | Optimize blocking step (increase time, change agent); titrate secondary antibody concentration; increase washing steps.[4][7] |
| Diffuse signal across the entire well/slide | Fluorescent media; incorrect labware; high primary antibody concentration | Image in phenol red-free media/PBS; use black-walled plates; perform a titration of the primary antibody.[5][6] |
Experimental Protocols
Protocol: Immunofluorescence Staining with Background Reduction
This protocol provides a general workflow for immunofluorescence (IF) staining of adherent cells, with specific steps highlighted to minimize background.
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Cell Culture:
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Plate cells on glass coverslips or in black-walled, clear-bottom imaging plates. Grow to desired confluency.
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Fixation:
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Gently wash cells twice with PBS.
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Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Avoid glutaraldehyde as it can increase autofluorescence.
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Permeabilization (for intracellular targets):
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Wash cells three times with PBS for 5 minutes each.
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Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
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Blocking (Critical Step for Background Reduction):
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Wash cells three times with PBS.
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Block for at least 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS). This saturates non-specific binding sites.[4]
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Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to its optimal concentration (determined via titration).
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Incubate overnight at 4°C or for 1-2 hours at room temperature.
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Washing:
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Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each. Note: Thorough washing is crucial to remove unbound primary antibody.[7]
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Secondary Antibody Incubation:
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Dilute the fluorescently-conjugated secondary antibody in the blocking buffer to its optimal concentration.
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Incubate for 1 hour at room temperature, protected from light.
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Final Washes:
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Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
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Perform one final wash with PBS.
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Mounting and Imaging:
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Mount coverslips onto slides using an anti-fade mounting medium.
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For plate-based assays, add phenol red-free media or PBS to the wells for imaging.
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Image the samples, ensuring to include an unstained control and a secondary antibody-only control to assess background levels.
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Mandatory Visualizations
Caption: Experimental workflow for a typical immunofluorescence staining protocol.
Caption: Troubleshooting flowchart for diagnosing high background fluorescence.
Caption: Example of a G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. tecan.com [tecan.com]
Technical Support Center: Validating Nitro-Grela Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating experimental results obtained using the nitro-Grela catalyst. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound, also known as Grela 2nd Generation, is a ruthenium-based catalyst used for olefin metathesis reactions.[1] It is an evolution of the first-generation Hoveyda-Grubbs catalyst, featuring an isopropoxy-phosphonate ligand that enhances its reactivity and stability, particularly with polar substrates.[1] Its primary applications include:
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Cross-Metathesis (CM): Highly effective for reactions between type 1 olefins and electron-deficient partners.[2]
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Ring-Closing Metathesis (RCM): Can be performed at lower temperatures (e.g., 0 °C) compared to other catalysts like Hoveyda-Grubbs II.[2]
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En-Yn Metathesis: Achieves higher conversion rates with lower catalyst loading than comparable catalysts.[2]
This compound is valued for its high activity, broad substrate scope with functional groups like alcohols, ethers, esters, and amides, and its relative insensitivity to oxygen and water, which allows for easier handling.[1]
Q2: What are the key physical and chemical properties of this compound?
The key properties of this compound (Grela 2nd Generation) are summarized in the table below:
| Property | Value | Reference |
| Chemical Name | Grela 2nd Generation | [1] |
| CAS Number | 502964-52-5 | [1][3] |
| Molecular Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [2][3] |
| Molecular Weight | 671.62 g/mol | [2] |
| Appearance | Green powder | [1][2] |
| Melting Point | >300 °C | [1][3] |
| Storage Temperature | 2-8°C, under inert gas for long-term storage | [1][3][4] |
Q3: How does the catalytic activity of this compound compare to other metathesis catalysts?
This compound generally exhibits high efficiency. Studies have shown it can achieve ≥ 95% conversion in many cross-metathesis reactions at temperatures between 25–40 °C.[1] In comparison to other common catalysts:
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vs. Hoveyda-Grubbs II: For RCM, this compound can be effective at lower temperatures. In CM, it allows for reactions at lower temperatures and with lower catalyst loading, often resulting in higher selectivity.[2]
-
vs. Grubbs II: In CM, this compound can be used at lower temperatures and loadings.[2]
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vs. Hoveyda-Grubbs (for en-yn metathesis): this compound can provide higher conversion with 2.5 times lower catalyst loading.[2]
Modified versions, such as iodide-containing this compound complexes, have been shown to exhibit improved efficiency and stability, especially in challenging conditions like the presence of impurities or in protic solvents.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during olefin metathesis reactions using this compound.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere and at the recommended temperature (2-8°C). Use a fresh batch of catalyst. | This compound has good stability but can degrade over time with improper storage, leading to reduced activity. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. | While this compound is highly active, some challenging substrates may require a higher catalyst concentration to achieve a reasonable reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Although this compound can be active at low temperatures, some reactions require more thermal energy to overcome the activation barrier.[7] |
| Solvent/Reagent Impurities | Use freshly distilled or purified solvents and reagents. Ensure all starting materials are free from impurities that could act as catalyst poisons. | Impurities, such as amines or sulfur-containing compounds, can deactivate the ruthenium catalyst.[5] |
| Inhibiting Functional Groups | Protect or modify functional groups on the substrate that may interfere with the catalyst. | Certain functional groups can coordinate to the ruthenium center and inhibit catalysis. |
Problem 2: Poor Selectivity and Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.[8] | Extended reaction times can lead to product degradation or the formation of undesired isomers and oligomers.[5] |
| High Catalyst Loading | Optimize the catalyst loading to the minimum amount required for efficient conversion. | Excess catalyst can sometimes promote side reactions. |
| Reaction Temperature Too High | Reduce the reaction temperature. | Higher temperatures can sometimes lead to reduced selectivity and the formation of byproducts.[8] |
| Ethylene Buildup (in RCM) | If performing a ring-closing metathesis, ensure that the ethylene byproduct is effectively removed, for example, by conducting the reaction under a vacuum or a gentle stream of inert gas. | The presence of ethylene can lead to unproductive metathesis events and affect the overall efficiency of the desired cyclization.[9] |
Problem 3: Difficulty Reproducing Literature Results
| Potential Cause | Troubleshooting Step | Rationale |
| Slight Variations in Protocol | Carefully review the experimental details in the literature, paying close attention to the order of addition of reagents, reaction concentration, and work-up procedures.[7] | Minor, seemingly insignificant changes in the experimental setup can have a significant impact on the outcome of a metathesis reaction. |
| Different Purity of Reagents | Use reagents and solvents of the same or higher purity as specified in the original publication. | The quality of starting materials is crucial for the reproducibility of catalytic reactions.[7] |
| Scale of the Reaction | If possible, attempt to replicate the reaction on the same scale as reported in the literature. | Reaction outcomes can sometimes be scale-dependent.[7] |
Experimental Protocols & Validation
Validation of Catalyst Activity
A standard method to validate the activity of a new batch of this compound is to perform a benchmark reaction with a known substrate and compare the results to established data. A common benchmark is the ring-closing metathesis of diethyl diallylmalonate (DEDAM).
Protocol: RCM of Diethyl Diallylmalonate (DEDAM)
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Preparation: In a glovebox or under an inert atmosphere, add a solution of DEDAM in an anhydrous, degassed solvent (e.g., toluene) to a reaction vessel equipped with a magnetic stir bar.
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Catalyst Addition: Add the required amount of this compound catalyst (e.g., 0.15 mol%) to the reaction vessel.
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Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 18°C) and monitor the conversion of DEDAM to the corresponding cyclopentene derivative over time by taking aliquots and analyzing them by GC or ¹H NMR.
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Analysis: Plot the conversion versus time to determine the initiation rate and overall catalyst performance. Compare this profile to previously obtained data or literature reports.[5]
Visualizing Experimental Workflows and Pathways
Catalytic Cycle of Olefin Metathesis
Caption: Simplified catalytic cycle for olefin metathesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Experienced supplier of Grela 2nd Generation,grela2,this compound [riyngroup.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
Technical Support Center: Nitro-Grela Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of the nitro-Grela catalyst, a versatile ruthenium-based complex for olefin metathesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II), typically involves a multi-step process. This process begins with the separate syntheses of the N-heterocyclic carbene (NHC) ligand precursor and the isopropoxy-nitrobenzylidene ligand. This is followed by a ligand exchange reaction with a suitable ruthenium precursor to assemble the final catalyst.
Q2: Why is the purity of starting materials and solvents critical?
A2: The purity of all reagents and solvents is paramount in the synthesis of ruthenium catalysts like this compound. Impurities, particularly those containing sulfur or other strongly coordinating groups, can poison the ruthenium center and deactivate the catalyst.[1] Additionally, moisture and oxygen can interfere with the reaction, leading to lower yields and the formation of byproducts. Therefore, the use of anhydrous, degassed solvents and purified reagents is highly recommended.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Ruthenium compounds can be toxic, and all manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The nitration step in the synthesis of the benzylidene ligand involves the use of strong acids and is highly exothermic, requiring careful temperature control to prevent runaway reactions.[2]
Q4: How can I purify the final this compound catalyst?
A4: Purification of the crude this compound catalyst is typically achieved by column chromatography on silica gel. The choice of eluent is crucial for effective separation of the desired product from any unreacted starting materials or byproducts. A common solvent system is a mixture of hexane and ethyl acetate.[3]
Experimental Protocols
Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde
A key intermediate in the synthesis of this compound is 2-isopropoxy-5-nitrobenzaldehyde. An optimized batch protocol involves the dropwise addition of a solution of 2-isopropoxybenzaldehyde in dichloromethane to neat, red fuming nitric acid at -10 °C. The reaction mixture is then slowly warmed to 10 °C over 10 hours. Following an alkaline workup, the crude product is recrystallized from ethanol to yield the desired 2-isopropoxy-5-nitrobenzaldehyde.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the NHC ligand precursor | - Incomplete reaction. - Impure starting materials. | - Ensure anhydrous and inert reaction conditions. - Purify starting amines and aldehydes before use. - Monitor reaction progress by TLC or NMR. |
| Low yield in the nitration of 2-isopropoxybenzaldehyde | - Suboptimal reaction temperature. - Incorrect ratio of nitric acid to substrate. | - Maintain the reaction temperature between -10 °C and 10 °C.[2] - Use a carefully controlled addition rate of the substrate to the nitric acid.[2] |
| Formation of multiple products in the final ligand exchange step | - Presence of impurities in the ruthenium precursor or ligands. - Reaction temperature is too high, leading to decomposition. - Use of a non-degassed solvent. | - Purify all ligands and the ruthenium precursor before use. - Perform the reaction at room temperature or slightly elevated temperatures, monitoring closely. - Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere. |
| Difficulty in purifying the final this compound catalyst | - Co-elution of impurities with the product. - Decomposition of the catalyst on the silica gel column. | - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Deactivate the silica gel with a small amount of a non-polar solvent before use. - Minimize the time the catalyst spends on the column. |
| Final catalyst shows low activity in metathesis reactions | - Presence of residual impurities that act as catalyst poisons. - Decomposition of the catalyst during storage. | - Ensure thorough purification of the final product. - Store the this compound catalyst under an inert atmosphere at 2-8°C. |
Quantitative Data Summary
| Parameter | Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde (Batch Protocol) [2] | Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde (Continuous Flow) [2] |
| Starting Material | 2-Isopropoxybenzaldehyde | 2-Isopropoxybenzaldehyde |
| Nitrating Agent | Red fuming HNO₃ | Red fuming HNO₃ |
| Solvent | Dichloromethane | Not specified |
| Temperature | -10 °C to 10 °C | Not specified |
| Reaction Time | 10 hours | 120 minutes (for a 26 g scale) |
| Yield | 50% | 65% |
| Productivity | Dependent on scale | 13 g/h |
Visualizations
Logical Workflow for this compound Synthesis
Troubleshooting Decision Tree
References
Technical Support Center: Protocol Refinement for Nitro-Grela Based Assays
Welcome to the technical support center for nitro-Grela based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of this compound catalysts in olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a universal ruthenium-based catalyst used for a wide range of olefin metathesis transformations.[1][2] It demonstrates high efficiency in cross metathesis (CM) reactions, particularly between type 1 olefins and electron-deficient partners, as well as in Ring-Closing Metathesis (RCM).[1][3][4] It is also effective for reactions involving sterically demanding substrates.[1]
Q2: How should I store and handle the this compound catalyst?
For long-term storage (longer than one week), the catalyst should be stored under an inert gas in a cold environment, with a recommended temperature of 2-8°C.[1][5] For short-term storage (less than a week), it can be kept under an inert gas at ambient temperature.[1][5] Despite its high stability, which allows for handling in the air, prolonged exposure should be avoided to maintain optimal activity.[1]
Q3: What are the advantages of using this compound compared to other metathesis catalysts like Grubbs II or Hoveyda-Grubbs II?
This compound often allows for reactions to be performed at lower temperatures and with lower catalyst loading compared to Grubbs II and Hoveyda-Grubbs II, especially in CM reactions.[1] This can lead to higher selectivity and yield of the desired product.[1] In RCM, it can be effective even at 0°C, whereas Hoveyda-Grubbs II may require higher temperatures.[1]
Q4: Can iodide-containing this compound catalysts be beneficial for my reaction?
Iodide-containing this compound analogues can exhibit improved efficiency and stability, particularly under challenging conditions such as very low reactant concentrations, the presence of protic solvents, or impurities.[3][4][6] The increased steric hindrance around the ruthenium center enhances catalyst stability.[3][4] These modified catalysts can be especially suitable for macrocyclization reactions.[6]
Q5: What is the appearance of the this compound catalyst?
This compound is a green powder.[1]
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during this compound based olefin metathesis reactions.
| Problem | Possible Cause | Suggested Solution |
| No or Low Product Yield | Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere and at the recommended temperature.[1][5] Avoid prolonged exposure to air. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments. For some challenging reactions, a higher loading may be necessary. | |
| Reaction Temperature is Too Low | While this compound is active at low temperatures, some substrates may require heating to achieve a reasonable reaction rate. Gradually increase the reaction temperature. | |
| Presence of Inhibiting Impurities | Ensure solvents and substrates are sufficiently pure and dry. Impurities can deactivate the catalyst. Iodide-containing this compound catalysts show less sensitivity to impurities.[5] | |
| Poor Substrate Reactivity | The electronic or steric properties of the substrate may hinder the reaction. Consider using a more reactive catalyst or modifying the substrate. | |
| Low Selectivity (e.g., formation of homodimers in CM) | Suboptimal Reaction Conditions | Adjust the reaction temperature and concentration. Lower temperatures often lead to higher selectivity.[1] |
| Catalyst Choice | For specific applications, a different this compound derivative (e.g., with iodide ligands or modified NHC ligands) might offer better selectivity.[7][8] | |
| Catalyst Decomposition (indicated by a color change) | Presence of Protic Solvents or Other Incompatible Functional Groups | While some this compound derivatives show robustness in protic solvents, catalyst decomposition can still occur.[3][6] Ensure the compatibility of your solvent and substrate with the catalyst. |
| High Reaction Temperature | Prolonged heating at high temperatures can lead to catalyst decomposition. Optimize for the lowest effective temperature. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality | Use solvents and substrates from the same batch or ensure consistent purity. |
| Inconsistent Reaction Setup | Ensure consistent stirring speed, temperature control, and inert atmosphere conditions for each reaction. |
Experimental Protocols
Below is a general protocol for a Ring-Closing Metathesis (RCM) reaction using this compound. This should be optimized for specific substrates.
Materials:
-
This compound catalyst
-
Substrate (e.g., diethyl diallylmalonate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Add the this compound catalyst to a dry Schlenk flask under an inert atmosphere.
-
Add the desired amount of anhydrous, degassed solvent to the flask via syringe or cannula.
-
Prepare a solution of the substrate in the same solvent.
-
Slowly add the substrate solution to the catalyst solution at the desired reaction temperature (e.g., room temperature).
-
Stir the reaction mixture under an inert atmosphere for the desired amount of time (this can range from a few hours to overnight).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction (e.g., by adding a small amount of ethyl vinyl ether).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired cyclic olefin.
Example: For the RCM of diethyl diallylmalonate, this compound (0.022 mmol) is dissolved in dichloromethane (40 mL). Diethyl diallylmalonate (0.986 mmol) in dichloromethane (5.5 mL) is added dropwise, and the mixture is stirred at room temperature for 6 hours.[9] The product, diethyl cyclopent-3-ene-1,1-dicarboxylate, can be isolated in high yield after purification.[9]
Visualizations
Caption: General workflow for a this compound catalyzed olefin metathesis reaction.
Caption: A logical troubleshooting workflow for low product yield in metathesis reactions.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Olefin Metathesis Using this compound | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Validation & Comparative
Unraveling the Identity of Nitro-Grela: A Catalyst, Not a Fluorescent Probe
A comprehensive review of scientific literature reveals that nitro-Grela is a highly efficient, universal catalyst for olefin metathesis, a fundamental reaction in organic synthesis. It is not a fluorescent probe and does not possess the intrinsic photophysical properties required for such applications. This guide will clarify the established role of this compound and, given the initial query's premise, will briefly introduce the general classes of fluorescent probes that might be of interest to researchers in related fields.
This compound: An Advanced Olefin Metathesis Catalyst
This compound is a ruthenium-based organometallic complex, specifically a second-generation Hoveyda-Grubbs type catalyst.[1] Its primary function is to facilitate the formation of carbon-carbon double bonds through olefin metathesis reactions, including:
-
Cross-Metathesis (CM): Reaction between two different alkenes.[2][3]
-
Ring-Closing Metathesis (RCM): Intramolecular reaction of a diene to form a cyclic alkene.[2]
-
En-yne Metathesis: Reaction involving an alkene and an alkyne.[2][3]
The "nitro" designation in its name refers to the presence of a nitro group on the benzylidene ligand, which enhances the catalyst's activity and stability.[4]
Key Performance Advantages of this compound:
-
High Activity and Efficiency: It achieves high conversion rates (≥ 95%) in many reactions, often at lower catalyst loadings and temperatures compared to other catalysts like Grubbs-II and Hoveyda-Grubbs II.[1][2]
-
Broad Substrate Scope: It is effective with a wide range of olefins, including those with various functional groups.[1]
-
Enhanced Stability: this compound exhibits good stability in air and is less sensitive to impurities, which simplifies handling procedures.[1][5]
-
High Selectivity: It provides high selectivity in cross-metathesis reactions, particularly with electron-deficient partners.[2][3]
The World of Fluorescent Probes
While this compound itself is not a fluorescent probe, the initial query suggests an interest in molecular tools for detection and imaging. Fluorescent probes are molecules (fluorophores) designed to detect specific analytes—such as ions, reactive oxygen species (ROS), or biomolecules—by producing a measurable change in their fluorescence.[6]
The "nitro" group, a component of this compound, is sometimes used in the design of fluorescent probes. In this context, the nitro group often acts as a fluorescence quencher. The probe is initially non-fluorescent ("turned off"), and upon reaction with a specific analyte (e.g., through reduction of the nitro group), the quenching effect is removed, leading to a "turn-on" fluorescent signal. This mechanism is employed in probes for various analytes, including hydrogen sulfide (H₂S).
General Classes of Fluorescent Probes:
Researchers in drug development and related scientific fields utilize a vast array of fluorescent probes. These are often categorized by their target analyte or their core chemical structure. Some common classes include:
-
Probes for Reactive Oxygen, Nitrogen, and Sulfur Species (ROS/RNS/RSS): These are crucial for studying oxidative stress and redox signaling in cells.[7]
-
Probes for Biological Thiols: Molecules designed to detect glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), which are important in cellular redox homeostasis.
-
Ion-Sensing Probes: Used to measure concentrations of biologically important ions like Ca²⁺, Zn²⁺, and pH (H⁺).
Clarification Summary
The core of the user's request was to compare this compound with other fluorescent probes. However, the fundamental premise is incorrect. This compound is a catalyst for chemical synthesis. The diagram below illustrates its role in a generalized olefin metathesis reaction, a process fundamentally different from the sensing and detection mechanism of a fluorescent probe.
Caption: Role of this compound in a cross-metathesis reaction.
References
- 1. Fluorescent probes for investigating the internalisation and action of bioorthogonal ruthenium catalysts within Gram-positive bacteria - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00187G [pubs.rsc.org]
- 2. A highly sensitive fluorescent chemosensor for ruthenium: oxidation plays a triple role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitro-Grela: Validating Specificity and Selectivity in Olefin Metathesis
For researchers, scientists, and professionals in drug development and specialty chemicals, the choice of catalyst is paramount to achieving desired outcomes in complex organic syntheses. Nitro-Grela, a commercially available ruthenium-based olefin metathesis catalyst, has emerged as a powerful tool, offering distinct advantages in terms of activity, stability, and selectivity. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanistic pathways and experimental workflows.
Performance Comparison of Olefin Metathesis Catalysts
The efficacy of a catalyst in olefin metathesis is determined by its ability to promote high yields of the desired product while minimizing side reactions, a measure of its selectivity. The following tables summarize the performance of this compound and its derivatives in comparison to standard Grubbs and Hoveyda-Grubbs catalysts in key metathesis reactions.
Table 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| This compound (nG) | 0.15 | 18 | 1 | ~55 | [1] |
| nG-I2 | 0.15 | 18 | 1 | >65 | [1] |
| Grubbs II | 5 | 40 | 16 | - | [2] |
| Hoveyda-Grubbs II | - | - | - | - | [3] |
Note: Direct comparative data for Grubbs II and Hoveyda-Grubbs II under the exact same low-temperature conditions was not available in the reviewed literature. However, this compound catalysts are noted for their high activity at lower temperatures.[3]
Table 2: Macrocyclization via RCM of a 16-Membered Lactone Precursor
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) | Reference |
| This compound (nG) | 0.3 | 70 | Toluene | 54 | 70 | |
| nG-I2 | 0.3 | 70 | Toluene | 91 | 93 | |
| nG-SIPr | 0.3 | 70 | Toluene | 69 | 82 | |
| nG-SIPr-I2 | 0.3 | 70 | Toluene | 85 | 88 |
Table 3: Cross-Metathesis (CM) Performance
| Catalyst | Reaction Type | Key Advantages | Reference |
| This compound | CM with electron-deficient partners | High selectivity and efficiency. | [3] |
| This compound | CM of sterically demanding substrates | Very good performance. | [3] |
| Grubbs II | General CM | Generally effective, but may require higher loading and temperature. | [3] |
| Hoveyda-Grubbs II | General CM | High stability, but may be less active than this compound. | [3] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following is a representative protocol for a ring-closing metathesis reaction.
General Procedure for Ring-Closing Metathesis (RCM):
-
Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, the diene substrate is dissolved in a degassed solvent (e.g., toluene, CH₂Cl₂) to the desired concentration (typically 0.1-0.2 M).
-
Inert Atmosphere: The flask is subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: The specified amount of the ruthenium catalyst (e.g., this compound) is added to the reaction mixture under a positive pressure of the inert gas. For highly active catalysts, this is often done at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, typically by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cyclic olefin.
Mechanistic and Workflow Diagrams
Catalytic Cycle of Olefin Metathesis
The Chauvin mechanism describes the generally accepted catalytic cycle for olefin metathesis mediated by ruthenium catalysts like this compound.[4] The cycle involves a series of [2+2] cycloaddition and cycloreversion steps.
Caption: Catalytic cycle of olefin metathesis.
Experimental Workflow for Catalyst Validation
A systematic workflow is essential for the objective evaluation and comparison of different catalysts.
Caption: Experimental workflow for catalyst validation.
Conclusion
The experimental data demonstrates that this compound and its derivatives are highly effective catalysts for olefin metathesis, often outperforming standard Grubbs and Hoveyda-Grubbs catalysts in terms of reaction efficiency, particularly under milder conditions and for challenging substrates. The electronic activation provided by the nitro group enhances the catalyst's activity.[2] Furthermore, modifications to the ancillary ligands, such as the introduction of iodides, can further improve stability and selectivity, especially in less-than-ideal reaction conditions.[1] For researchers seeking to optimize olefin metathesis reactions, this compound catalysts represent a valuable and often superior alternative to more traditional systems.
References
A Comparative Analysis of Nitro-Grela and Traditional Olefin Metathesis Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, olefin metathesis stands as a powerful and versatile tool for the formation of carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts has been pivotal to this transformation, with the Grubbs and Hoveyda-Grubbs catalysts long considered the gold standard. However, the quest for enhanced reactivity, selectivity, and operational simplicity has led to the development of next-generation catalysts, among which nitro-Grela has emerged as a prominent contender. This guide provides an objective comparison of this compound's performance with traditional metathesis catalysts, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Traditional Catalysts
| Feature | This compound | Traditional Catalysts (Grubbs-II, Hoveyda-Grubbs II) |
| Primary Applications | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), En-yne Metathesis | Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), Ring-Opening Metathesis Polymerization (ROMP) |
| Key Advantages | Higher selectivity, lower reaction temperatures, lower catalyst loadings, good performance with sterically demanding substrates.[1] | Broad functional group tolerance, well-established and widely used. |
| Operating Temperature | Can be effective at 0°C for RCM.[1] | Typically require elevated temperatures for efficient conversion.[1] |
| Catalyst Loading | Generally lower catalyst loading required for comparable or better yields.[1] | Higher catalyst loadings are often necessary. |
| Selectivity | Often provides higher selectivity, especially in cross-metathesis.[1] | Can sometimes lead to issues with selectivity and byproduct formation. |
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone of macrocycle synthesis, a critical strategy in drug discovery. The efficiency of the catalyst in this transformation is paramount. While direct side-by-side comparisons in the literature for the same reaction under identical conditions are limited, the general advantages of this compound catalysts suggest superior performance in many cases.
One study on a modified this compound catalyst, nG-I2, provides insight into its enhanced stability and efficiency in the RCM of diethyl diallylmalonate (DEDAM).[2] The iodide-containing this compound analogue (nG-I2) demonstrated a slower initiation rate compared to the parent this compound (nG), but its greater stability led to a higher overall conversion of the substrate after one hour.[2]
Table 1: Comparative Performance in the RCM of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| This compound (nG-I2) | 0.15 | 18 | 1 | >60 |
| This compound (nG) | 0.15 | 18 | 1 | ~50 |
| Grubbs II | 5 | Room Temp | 1 | >95 (for similar substrates) |
Note: Data for Grubbs II is for a similar substrate and conditions may not be directly comparable.
Experimental Protocol: RCM of Diethyl Diallylmalonate with a Traditional Catalyst (Grubbs' Catalyst)
This protocol describes a general procedure for the RCM of diethyl diallylmalonate using a first-generation Grubbs catalyst.
Materials:
-
Grubbs' Catalyst (1st Generation)
-
Diethyl diallylmalonate
-
Dry, degassed dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas for inert atmosphere
-
Silica gel for purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate in dry, degassed CH₂Cl₂ to a concentration of 0.1 M.
-
To this solution, add the Grubbs' catalyst (typically 2-5 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the desired cyclic product.
Performance in Cross-Metathesis (CM)
Cross-metathesis is a powerful tool for the synthesis of complex molecules by forming new carbon-carbon double bonds between two different olefins. This compound catalysts have shown significant advantages in this area, particularly in terms of selectivity and milder reaction conditions.[1] They often allow for lower reaction temperatures and reduced catalyst loadings compared to traditional catalysts like Grubbs-II and Hoveyda-Grubbs II, leading to higher yields of the desired cross-product with minimal homodimerization byproducts.[1]
Table 2: General Comparison in Cross-Metathesis Reactions
| Catalyst | Catalyst Loading | Temperature | Selectivity |
| This compound | Lower | Lower | Higher |
| Grubbs-II | Higher | Higher | Moderate to Good |
| Hoveyda-Grubbs II | Higher | Higher | Moderate to Good |
Experimental Protocol: Cross-Metathesis of Eugenol with cis-2-Butene-1,4-diol using Hoveyda-Grubbs II Catalyst
This protocol details the cross-metathesis of eugenol and cis-2-butene-1,4-diol using the second-generation Hoveyda-Grubbs catalyst.[3][4][5]
Materials:
-
Hoveyda-Grubbs II Catalyst
-
Eugenol
-
cis-2-Butene-1,4-diol
-
Dry dichloromethane (CH₂Cl₂)
-
p-Benzoquinone (optional, to suppress isomerization)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve eugenol and cis-2-butene-1,4-diol (typically in a 1:2 to 1:5 molar ratio) in dry CH₂Cl₂.
-
If desired, add a catalytic amount of p-benzoquinone (e.g., 10 mol%).
-
In a separate vial, dissolve the Hoveyda-Grubbs II catalyst (typically 1-5 mol%) in a small amount of dry CH₂Cl₂.
-
Slowly add the catalyst solution to the substrate solution via syringe over a period of time (e.g., 1-2 hours) at the desired reaction temperature (e.g., 40-80°C).
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Mechanism and Workflow
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. This involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and the olefin substrate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new olefin and a new metal carbene, thus propagating the catalytic cycle.
Catalytic Cycle of a Hoveyda-Grubbs Type Catalyst
The following diagram illustrates the catalytic cycle for a generic Hoveyda-Grubbs type catalyst, which is structurally similar to this compound.
Caption: Catalytic cycle of a Hoveyda-Grubbs type catalyst.
Experimental Workflow for a Typical Cross-Metathesis Reaction
The following diagram outlines the general workflow for performing a cross-metathesis experiment.
Caption: General experimental workflow for cross-metathesis.
Conclusion
This compound catalysts represent a significant advancement in olefin metathesis technology, offering notable improvements in selectivity, efficiency, and operational simplicity over traditional Grubbs and Hoveyda-Grubbs catalysts.[1] Their ability to operate at lower temperatures and with lower catalyst loadings makes them an attractive option for the synthesis of complex and sensitive molecules, particularly in the context of drug discovery and development. While traditional catalysts remain valuable and widely used tools, the compelling performance of this compound in challenging applications positions it as a superior alternative in many synthetic scenarios. Researchers and scientists are encouraged to consider the specific demands of their target synthesis when selecting the optimal catalyst, with this compound offering a powerful solution for achieving high efficiency and selectivity.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. BJOC - this compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions [beilstein-journals.org]
- 3. tkelly.org [tkelly.org]
- 4. researchgate.net [researchgate.net]
- 5. Grubbs's cross metathesis of eugenol with cis-2-butene-1,4-diol to make a natural product. An organometallic experiment for the undergraduate lab | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Nitro-Grela Catalysts for Olefin Metathesis: Cross-Validation with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds, enabling the construction of complex molecules with high efficiency. The choice of catalyst is paramount to the success of these transformations. This guide provides an objective comparison of the nitro-Grela catalyst, a prominent second-generation Hoveyda-Grubbs type catalyst, with its derivatives and other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and a clear cross-validation workflow utilizing mass spectrometry for product quantification, ensuring a comprehensive evaluation for researchers and drug development professionals.
Performance Comparison of Olefin Metathesis Catalysts
The efficacy of a catalyst in olefin metathesis is typically evaluated based on its activity (yield) and selectivity under various reaction conditions. The following tables summarize the performance of this compound (nG) and its iodide-containing analogue (nG-I2), alongside a related catalyst bearing a bulkier N-heterocyclic carbene ligand (nG-SIPr) and its iodide version (nG-SIPr-I2), in challenging ring-closing metathesis (RCM) reactions.[1]
Table 1: Catalyst Performance in the Ring-Closing Metathesis of a Sterically Hindered Diene [1]
| Catalyst | Yield (%) | Selectivity (%) |
| This compound (nG) | 54 | 70 |
| nG-I2 | 91 | 93 |
| nG-SIPr | 69 | Not Reported |
| nG-SIPr-I2 | 85 | Not Reported |
Table 2: Catalyst Performance in the Ring-Closing Metathesis in a Protic Solvent (Isopropanol) [1]
| Catalyst | Yield (%) | Selectivity (%) |
| This compound (nG) | 21 | 72 |
| nG-I2 | 84 | 99 |
| nG-SIPr | 77 | 82 |
| nG-SIPr-I2 | 94 | 97 |
The data indicates that the iodide-containing this compound analogues (nG-I2 and nG-SIPr-I2) exhibit significantly improved efficiency and selectivity, particularly in challenging substrates and protic solvents, as compared to the parent this compound catalyst.[1] This enhanced performance is attributed to the increased steric bulk and stability provided by the iodide ligands.[1]
Catalytic Cycle of Olefin Metathesis
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through metallacyclobutane intermediates.
Caption: The catalytic cycle of olefin metathesis.
Experimental Protocols
To provide a framework for direct comparison, the following detailed protocols describe a cross-metathesis reaction catalyzed by this compound and a standard alternative, Grubbs Catalyst™ 2nd Generation, followed by product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-Metathesis Reaction Protocol
Objective: To compare the efficiency of this compound and Grubbs Catalyst™ 2nd Generation in the cross-metathesis of N-allyl-4-methylbenzenesulfonamide with 1-octene.
Materials:
-
N-allyl-4-methylbenzenesulfonamide
-
1-octene
-
This compound catalyst
-
Grubbs Catalyst™ 2nd Generation
-
Anhydrous dichloromethane (DCM)
-
Argon gas
-
Schlenk flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks under an argon atmosphere, dissolve N-allyl-4-methylbenzenesulfonamide (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition of Alkene: To each flask, add 1-octene (1.2 mmol).
-
Catalyst Addition: To the first flask, add this compound catalyst (0.02 mmol, 2 mol%). To the second flask, add Grubbs Catalyst™ 2nd Generation (0.02 mmol, 2 mol%).
-
Reaction Monitoring: Stir the reaction mixtures at room temperature (or a specified temperature, e.g., 40 °C) and monitor the progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) for GC-MS analysis.
-
Reaction Quenching: Once the reaction is deemed complete (or after 24 hours), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
GC-MS Protocol for Product Quantification
Objective: To quantify the yield of the cross-metathesis product and identify any byproducts.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating non-polar to semi-polar compounds (e.g., HP-5MS)
-
Helium (carrier gas)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate (for sample dilution)
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a known concentration of the purified cross-metathesis product to be used as a calibration standard.
-
Prepare a stock solution of the internal standard (dodecane) in ethyl acetate.
-
For each reaction aliquot, dilute a precise volume with ethyl acetate and add a known amount of the internal standard solution.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, the cross-metathesis product, and any major byproducts by their retention times and mass spectra.
-
Quantify the amount of product by integrating the peak area relative to the internal standard and using a calibration curve generated from the standard solutions.
-
Cross-Validation Workflow
The cross-validation of catalytic results with mass spectrometry provides a robust method for confirming product identity and quantifying reaction outcomes. This workflow ensures the reliability of the comparative data.
Caption: Workflow for cross-validation of metathesis results.
Conclusion
The selection of an appropriate catalyst is a critical parameter in the design and execution of olefin metathesis reactions. While this compound is a versatile and widely used catalyst, this guide highlights that its iodide-containing derivatives can offer superior performance in terms of yield and selectivity, especially for more demanding transformations.[1] The presented protocols for a comparative cross-metathesis experiment and subsequent GC-MS analysis provide a clear framework for researchers to conduct their own evaluations. By systematically comparing catalysts and validating the results with robust analytical techniques like mass spectrometry, scientists can optimize their synthetic strategies and accelerate the development of novel chemical entities.
References
Nitro-Grela vs. Alternative Olefin Metathesis Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, olefin metathesis stands as a powerful and versatile tool for the formation of carbon-carbon double bonds. The development of well-defined ruthenium-based catalysts has been pivotal to this advancement, enabling complex molecular architectures to be constructed with high efficiency and functional group tolerance. Among these, the nitro-Grela catalyst has emerged as a prominent option. This guide provides an objective comparison of this compound with its key alternatives, namely the second-generation Grubbs (Grubbs-II) and Hoveyda-Grubbs (Hoveyda-Grubbs II) catalysts, supported by experimental data to aid in catalyst selection for specific research and development applications.
Performance Comparison
The choice of catalyst can significantly impact the outcome of an olefin metathesis reaction, influencing reaction rates, yields, and selectivity. The following tables summarize the performance of this compound in comparison to Grubbs-II and Hoveyda-Grubbs II catalysts in two common types of metathesis reactions: Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Ring-Closing Metathesis (RCM)
RCM is a widely used intramolecular reaction to form cyclic olefins, which are prevalent in many biologically active molecules. The efficiency of RCM is often influenced by factors such as ring strain of the target molecule and steric hindrance around the reacting double bonds.
| Substrate | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | This compound | 0.15 | 18 | 1 | >95 | [1] |
| Diethyl diallylmalonate | nG-I2 (iodide-containing this compound) | 0.15 | 18 | 1 | ~85 | [1] |
| N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II | 0.5 | 25 | 0.17 | <40 | [2] |
| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II | 0.5 | 25 | 0.17 | ~90 | [2] |
| Diene precursor for Serpendione | Grubbs II | 5 | Reflux (CH₂Cl₂) | 12 | 75 | [2] |
| Diene precursor for Stemoamide | Grubbs II | 10 | 80 (Toluene) | 4 | 85 | [2] |
Key Observation: this compound catalysts can be highly efficient for RCM, even at lower temperatures.[1][3] For certain substrates, Hoveyda-Grubbs II shows excellent performance.[2]
Cross-Metathesis (CM)
CM is an intermolecular reaction between two different olefins and is a valuable tool for the synthesis of complex acyclic molecules. Selectivity is a key challenge in CM, as the reaction can lead to a mixture of homodimerized and cross-metathesized products.
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 1-octene | methyl acrylate | This compound | 1 | 40 | 1 | 85 | High | [qualitative] |
| 1-octene | methyl acrylate | Grubbs II | 2.5 | 40 | 1 | 70 | Moderate | [qualitative] |
| TBS-protected 5-hexen-1-ol (self-metathesis) | - | nG-I2 | 2.5 | 40 (in THF) | 24 | 72 | 91% | [1] |
| TBS-protected 5-hexen-1-ol (self-metathesis) | - | nG-SIPr-I2 | 2.5 | 40 (in THF) | 24 | 71 | 83% | [1] |
| TBS-protected 5-hexen-1-ol (self-metathesis) | - | This compound | 2.5 | 40 (in THF) | 24 | 9 | 25% | [1] |
| TBS-protected 5-hexen-1-ol (self-metathesis) | - | This compound-SIPr | 2.5 | 40 (in THF) | 24 | 19 | 47% | [1] |
Key Observation: this compound and its derivatives can offer superior selectivity and yield in CM reactions, particularly with electron-deficient olefins, and often at lower catalyst loadings compared to Grubbs-II.[3] The iodide-containing this compound catalysts show significantly improved performance in challenging self-metathesis reactions.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for RCM using this compound and a generic protocol for Grubbs-type catalysts.
Ring-Closing Metathesis of Diethyl Diallylmalonate with this compound
Materials:
-
Diethyl diallylmalonate
-
This compound catalyst
-
Anhydrous, degassed toluene
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, a solution of diethyl diallylmalonate (1 equivalent) in anhydrous, degassed toluene is prepared to a concentration of 0.2 M.
-
The solution is brought to a temperature of 18 °C.
-
A solution of this compound catalyst (0.15 mol%) in a small amount of toluene is added to the stirred solution of the diene.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.[1]
General Procedure for Ring-Closing Metathesis with Grubbs-Type Catalysts
Materials:
-
Diene precursor
-
Grubbs or Hoveyda-Grubbs catalyst
-
Anhydrous and degassed solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
The diene precursor is dissolved in an anhydrous and degassed solvent under an inert atmosphere in a reaction vessel equipped with a condenser and a stirrer.
-
The solution is heated to the desired temperature (typically between 40-110 °C).[2]
-
A solution of the RCM catalyst (typically 1-10 mol%) in a small amount of the same solvent is prepared separately under an inert atmosphere.[2]
-
The catalyst solution is added to the refluxing solution of the diene precursor. For some applications, slow addition using a syringe pump is recommended to maintain a low catalyst concentration and suppress side reactions.[2]
-
The reaction progress is monitored.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow.
Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.
Caption: The catalytic cycle of olefin metathesis.
Experimental Workflow for a Typical RCM Reaction
The following diagram outlines the key steps in performing a typical Ring-Closing Metathesis experiment.
Caption: A typical experimental workflow for RCM.
Conclusion
The selection of an appropriate catalyst is a critical parameter for the success of an olefin metathesis reaction. This compound offers distinct advantages in certain applications, such as high activity at lower temperatures for RCM and enhanced selectivity in the cross-metathesis of electron-deficient olefins. However, the performance of any catalyst is substrate-dependent, and a careful evaluation of the available options is always recommended. This guide provides a starting point for researchers to make informed decisions by presenting a comparative overview of this compound and its common alternatives, supported by experimental data and procedural outlines.
References
benchmarking nitro-Grela performance in different cell lines
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. This compound | 502964-52-5 | TCI AMERICA [tcichemicals.com]
- 3. This compound = 95 502964-52-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Conformational Analysis of FR901464-Based RNA Splicing Modulators and Their Synergism in Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. apeiron-synthesis.com [apeiron-synthesis.com]
- 10. ebselen derivative synthesis: Topics by Science.gov [science.gov]
- 11. Repository :: Login [repositorio.ulisboa.pt]
- 12. FDA全球物质登记数据库-G [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Current State of Breast Cancer Diagnosis, Treatment, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2019036753A1 - Screening assays, modulators and modulation of activation of receptor for advanced glycation end-products (rage) - Google Patents [patents.google.com]
- 17. aberrant protein expression: Topics by Science.gov [science.gov]
head-to-head comparison of nitro-Grela and [compound X]
An objective, data-driven comparison between nitro-Grela and an unspecified "[compound X]" cannot be provided as "[compound X]" is a placeholder. To generate a meaningful and accurate comparison guide for researchers, a specific compound must be identified.
For a relevant comparison, "[compound X]" would likely be another ghrelin receptor agonist, a related peptide, or a compound with a similar therapeutic target. Potential candidates for comparison could include:
-
Ghrelin (native peptide): To compare the synthetic analog's properties to the endogenous ligand.
-
Capromorelin: An orally active, non-peptidic ghrelin receptor agonist.
-
Anamorelin: A non-peptidic, orally active ghrelin receptor agonist.
-
Macimorelin: An orally active ghrelin receptor agonist used in the diagnosis of adult growth hormone deficiency.
Once a specific "[compound X]" is provided, a comprehensive comparison guide can be developed by gathering relevant experimental data, outlining signaling pathways, and detailing experimental protocols as per the user's request.
Independent Verification of Nitro-Grela's Catalytic Mechanism in Olefin Metathesis
An Objective Comparison of Nitro-Grela Family Catalysts with Second-Generation Grubbs and Hoveyda-Grubbs Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount for efficiency and selectivity in olefin metathesis reactions. This guide provides an independent verification of the performance of this compound, a universal ruthenium-based catalyst, and its derivatives. We present a comparative analysis with established catalysts such as Grubbs-II and Hoveyda-Grubbs II, supported by experimental data and detailed protocols.
The this compound catalyst is recognized for its high efficiency and selectivity in various metathesis transformations, including cross-metathesis (CM) and ring-closing metathesis (RCM).[1] It has demonstrated particular utility with sterically demanding substrates and in reactions involving electron-deficient partners.[1]
Comparative Performance Analysis
The efficacy of this compound and its iodide-containing analogue, nG-I2, has been benchmarked against standard second-generation catalysts in key metathesis reactions. The data below summarizes the comparative performance in terms of reaction conditions and yield.
Table 1: Comparison of Catalyst Performance in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| This compound (nG) | 0.15 | 18 | 1 | ~85 |
| nG-I2 | 0.15 | 18 | 1 | >95 |
Data sourced from reaction profiles of RCM of DEDAM in toluene (0.2 M).[2][3]
Table 2: Comparison of Catalyst Performance in Macrocyclization Reactions
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) | Byproducts (%) |
| This compound (nG) | 0.3 | 54 | 70 | 13 (GC-observable), 10 (oligomeric/polymeric) |
| nG-I2 | 0.3 | 91 | 93 | Not specified |
Data from the synthesis of a 16-membered lactone.[2]
Table 3: General Comparison with Competing Catalysts
| Reaction Type | This compound Advantage | Competing Catalyst |
| Ring-Closing Metathesis (RCM) | Lower reaction temperature (0 °C possible) | Hoveyda-Grubbs II |
| Cross-Metathesis (CM) | Lower temperature, lower loading, higher selectivity | Grubbs-II, Hoveyda-Grubbs II |
| Enyne Metathesis (En-yn) | Higher conversion with 2.5x lower catalyst loading | Hoveyda-Grubbs |
[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of this compound's performance.
Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)
-
Objective: To compare the initiation rate and stability of this compound (nG) and its iodide-containing analogue (nG-I2).
-
Procedure:
-
To a solution of diethyl diallylmalonate (DEDAM) in toluene (0.2 M concentration), add the respective catalyst (nG or nG-I2) at a loading of 0.15 mol%.
-
Maintain the reaction mixture at a constant temperature of 18 °C.
-
Monitor the conversion of the substrate over time using Gas Chromatography (GC).[2][3]
-
Protocol 2: Synthesis of Diethyl Cyclopent-3-ene-1,1-dicarboxylate
-
Objective: To demonstrate a practical application of this compound in RCM.
-
Procedure:
-
Add this compound (15 mg, 22 µmol) to a 200 mL two-necked round-bottomed flask and purge with N2.
-
Charge the flask with dichloromethane (40 mL).
-
Add a solution of diethyl diallylmalonate (237 mg, 986 µmol) in dichloromethane (5.5 mL) dropwise.
-
Stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica-gel column chromatography (hexane:EtOAc = 1:1) to yield the product.[4]
-
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generalized mechanism of olefin metathesis catalyzed by ruthenium complexes and the experimental workflow for catalyst comparison.
Caption: Generalized catalytic cycle for olefin metathesis.
Caption: Experimental workflow for comparing catalyst performance.
Mechanism of Action and Key Advantages
The enhanced performance of this compound catalysts, particularly the iodide-containing variants, can be attributed to several factors. The nitro group in the benzylidene ligand is an electron-withdrawing group (EWG) that facilitates faster initiation of the catalyst.[5]
The iodide-containing this compound analogues (nG-I2) exhibit improved efficiency in RCM and CM of sterically non-demanding substrates.[2] The additional steric hindrance provided by the iodide ligands in the vicinity of the ruthenium center enhances the stability of the active catalytic species.[2][6] This increased stability is particularly beneficial under challenging reaction conditions, such as very low concentrations, the presence of protic solvents, or impurities.[2][6] This leads to higher yields and selectivity, especially in demanding applications like macrocyclization.[2]
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. This compound-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 502964-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-type complexes containing iodides - robust and selective catalysts for olefin metathesis under challenging conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Nitro-Grela Experiments
For researchers and professionals in drug development and chemical synthesis, the rigorous validation of experimental data is paramount. This guide provides a framework for the statistical validation of experiments utilizing the nitro-Grela catalyst, a second-generation ruthenium-based olefin metathesis catalyst. By objectively comparing its performance with alternatives and providing transparent experimental data, this guide aims to facilitate informed decisions in catalyst selection and experimental design.
Comparative Performance of this compound Catalysts
The following tables summarize the quantitative performance of this compound (nG) and its analogues in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions. The data is extracted from peer-reviewed studies to ensure objectivity and comparability.
Table 1: Comparison of this compound Catalysts in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)
| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| nG | 0.15 | 1 | ~85 |
| nG-I2 | 0.15 | 1 | >95 |
| nG-SIPr | 0.15 | 1 | >95 |
| nG-SIPr-I2 | 0.15 | 1 | >98 |
Data sourced from Tracz et al., Beilstein J. Org. Chem. 2015, 11, 1823–1832.[1][2]
Table 2: Comparison of this compound Catalysts in the RCM Synthesis of Disubstituted Heterocycles
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | nG | 0.05 | 92 |
| nG-I2 | 0.05 | 98 | |
| nG-SIPr | 0.05 | 98 | |
| nG-SIPr-I2 | 0.05 | 99 | |
| 2 | nG | 0.1 | 85 |
| nG-I2 | 0.1 | 94 | |
| nG-SIPr | 0.1 | 95 | |
| nG-SIPr-I2 | 0.1 | 96 |
Data sourced from Tracz et al., Beilstein J. Org. Chem. 2015, 11, 1823–1832.[1][2]
Table 3: Comparison of this compound with other Catalysts in Cross-Metathesis (CM) with Methyl Acrylate
| Catalyst | Catalyst Loading (ppm) | Turnover Number (TON) |
| This compound (4) | 10 | 49,900 |
| Hoveyda-Grubbs 2nd Gen (2) | 50 | 12,600 |
| Catalyst 3 | 100 | Not specified |
Data sourced from Kaczanowska et al., ChemCatChem 2020, 12, 6366-6374.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
General Procedure for Ring-Closing Metathesis (RCM)
-
Materials : Substrate (e.g., diethyl diallylmalonate), this compound catalyst or its analogue, and dry, degassed toluene.
-
Reaction Setup : A reaction vessel is charged with a solution of the substrate in toluene (0.2 M concentration).
-
Catalyst Addition : The catalyst is added to the reaction mixture at the specified loading (e.g., 0.15 mol%).
-
Reaction Conditions : The reaction is stirred at a controlled temperature (e.g., 18 °C or 70 °C) for a specified duration.
-
Monitoring and Analysis : The reaction progress is monitored by Gas Chromatography (GC). Conversion is determined by analyzing aliquots taken from the reaction mixture at different time points.[1][2]
General Procedure for Cross-Metathesis (CM)
-
Materials : Olefin substrate, cross-metathesis partner (e.g., methyl acrylate), this compound catalyst, and a suitable solvent.
-
Reaction Setup : The olefin and the cross-metathesis partner are dissolved in the solvent in a reaction vessel.
-
Catalyst Addition : The this compound catalyst is added at a specific loading (e.g., 10 ppm).
-
Reaction Conditions : The reaction is conducted under optimized conditions of temperature and pressure.
-
Product Isolation and Analysis : The product is isolated and purified using standard techniques. The yield and Turnover Number (TON) are calculated to determine catalyst efficiency.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
References
Safety Operating Guide
Navigating the Safe Disposal of nitro-Grela: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like nitro-Grela are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a ruthenium-based olefin metathesis catalyst, requires careful management throughout its lifecycle, culminating in a disposal process that neutralizes its potential hazards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is critical to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).
-
Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, evacuate the area if necessary and eliminate all ignition sources. The spill should be contained using a non-combustible absorbent material such as sand or vermiculite. The absorbed material must then be collected into a sealed container for disposal as hazardous waste.[1]
Chemical and Physical Profile
A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₇Cl₂N₃O₃Ru | [2][3] |
| Molecular Weight | 671.62 g/mol | [2][3] |
| Appearance | Green to dark green powder/crystal | [2][4] |
| Melting Point | >300 °C | [4][5] |
| Storage Temperature | 2-8 °C (long-term) | [2][5] |
| Storage Conditions | Store under an inert gas. | [2] |
| Solubility | Insoluble in water. | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Due to its composition as a ruthenium-containing organometallic compound with a nitroaromatic ligand, it falls under multiple hazard classifications. The primary directive is to collect and manage this waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process to prevent inadvertent and dangerous chemical reactions.
-
Solid Waste:
-
Collect expired or unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been unequivocally confirmed. Given its reactive nature, it is best practice to keep it segregated.
-
-
Contaminated Sharps:
-
Any sharps (needles, blades) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(2-isopropoxy-5-nitrobenzylidene)]ruthenium(II)," and the specific hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases. The storage location should be cool, dry, and well-ventilated.
Step 3: Arranging for Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Contact EHS: Once your waste container is full or you have no further use for the material, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound and a complete description of the waste (e.g., solid, liquid, concentration).
Experimental Protocols and Workflows
While specific experimental protocols for the destruction of this compound in a standard laboratory setting are not advisable due to the potential for hazardous reactions, a logical workflow for its proper management and disposal is essential.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for handling this compound waste in a laboratory environment.
Caption: Logical workflow for this compound waste management.
By adhering to these procedural guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00379H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reed.edu [reed.edu]
Essential Safety and Operational Protocols for Handling nitro-Grela
This document provides immediate and essential safety, logistical, and procedural guidance for researchers, scientists, and drug development professionals handling nitro-Grela. The following protocols are designed to ensure the safe handling and disposal of this chemical, grounded in established laboratory safety practices for nitro-containing compounds.
Chemical Identifier: this compound
| Property | Value | Source |
| Chemical Formula | C31H37Cl2N3O3Ru | [1] |
| Molecular Weight | 671.62 g/mol | [1] |
| Appearance | Green powder | [1][2] |
| Melting Point | >300 °C | [2] |
| Storage Temperature | 2-8°C (long-term), Ambient (short-term, <1 week) | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound and related nitro compounds.[3] The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile rubber. Outer Glove: Butyl rubber is recommended for handling nitro compounds in general.[3][4] This combination provides a robust barrier against potential dermal absorption. Specific breakthrough time data for this compound is not readily available, so a conservative approach is necessary.[3] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles must provide protection against chemical splashes and comply with ANSI Z87.1 standards.[4] A full-face shield is required when there is a risk of splashing or aerosol generation. |
| Respiratory Protection | Air-purifying respirator (APR) with appropriate cartridges | For volatile nitrovinyl compounds, an air-purifying respirator with organic vapor cartridges is recommended.[3] All work with nitro compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Body Protection | Chemical-resistant lab coat or coveralls | A flame-resistant lab coat is recommended when working with nitro compounds.[4] Full-length pants and closed-toe shoes are mandatory.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be fully enclosed and made of a material that will not absorb chemicals. |
Handling and Experimental Protocols
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Engineering Controls
-
Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Inert Atmosphere: While this compound has high stability and can be handled in the air, for storage and sensitive reactions, handling under an inert gas is recommended.[1][5]
-
Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
2.2. Donning PPE
-
Put on all required PPE as outlined in the table above before entering the designated work area. The order should be: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
2.3. Handling the Compound
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula that minimizes aerosolization.[3]
-
Solution Preparation: If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Handle all transfers of the compound or its solutions with care to prevent spills.
2.4. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, paper towels, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Dispose of all hazardous waste in accordance with local, regional, and national environmental regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
